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  • Product: N-(pyridin-2-yl)methanesulfonamide
  • CAS: 1197-23-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action for N-(pyridin-2-yl)methanesulfonamide

Introduction: The Rationale for Mechanistic Exploration In drug discovery and development, identifying a bioactive compound is merely the first step. To progress a molecule from a "hit" to a "lead" and ultimately to a th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Mechanistic Exploration

In drug discovery and development, identifying a bioactive compound is merely the first step. To progress a molecule from a "hit" to a "lead" and ultimately to a therapeutic candidate, a deep and comprehensive understanding of its mechanism of action (MoA) is paramount. The compound N-(pyridin-2-yl)methanesulfonamide belongs to a chemical space rich in biologically active molecules. The presence of a pyridine ring is common in a wide range of pharmaceuticals, while the sulfonamide group is a well-established pharmacophore found in drugs with activities ranging from antibacterial to anti-inflammatory and anti-cancer.[1] This guide provides a strategic and technically detailed framework for dissecting the MoA of this, or any similar novel compound, ensuring scientific rigor and generating a robust data package for further development.

Our approach is not a linear checklist but an iterative, multi-pronged strategy designed to build a cohesive mechanistic narrative. We will progress from unbiased, broad screening to identify the molecular target, to detailed biophysical and biochemical characterization of the interaction, and finally to confirming the compound's effect on cellular pathways.

Phase 1: Unbiased Target Identification – "What Does It Bind To?"

The foundational question in any MoA study is identifying the specific biomolecule(s) with which the compound interacts to elicit a biological effect.[2] Assuming no prior knowledge of the target, we must employ unbiased techniques that can survey the entire proteome.

Core Strategy: Cellular Thermal Shift Assay (CETSA®)

The principle behind CETSA is that the binding of a ligand (our compound) to its target protein confers thermal stability.[3] When cells are heated, proteins denature and aggregate; however, proteins bound to a drug are stabilized and remain in the soluble fraction at higher temperatures.[4] This allows for the identification of direct target engagement within a physiologically relevant cellular environment.[3]

Experimental Workflow: High-Throughput CETSA (CETSA® HT)

The workflow is designed to screen for stabilization across a temperature gradient to identify the optimal temperature for a dose-response experiment.

G cluster_0 CETSA Melt Curve Generation cluster_1 CETSA Dose-Response (ITDRF) A Plate cells (e.g., K562) B Treat cells with Vehicle (DMSO) or 10 µM Compound A->B C Incubate (e.g., 2h at 37°C) B->C D Heat cells across a temperature gradient (e.g., 40-64°C) using a PCR machine C->D E Cell Lysis (e.g., freeze-thaw cycles) D->E F Separate soluble vs. aggregated proteins (centrifugation) E->F G Quantify soluble protein (e.g., AlphaScreen, Western Blot) F->G H Plot % Soluble Protein vs. Temperature G->H L Heat all samples at optimal shift temperature (T_opt) H->L Determine T_opt (Maximal thermal shift) I Plate cells J Treat cells with serial dilution of Compound I->J K Incubate J->K K->L M Lysis & Separation L->M N Quantify soluble target protein M->N O Plot % Stabilization vs. [Compound] N->O

Caption: CETSA workflow for target identification.

Detailed Protocol: CETSA® with AlphaScreen® Detection

  • Cell Plating: Seed K562 cells into a 384-well plate at a density of 20,000 cells/well in 5 µL of appropriate culture medium.

  • Compound Treatment: Add the N-(pyridin-2-yl)methanesulfonamide compound or vehicle (e.g., DMSO) to the cells. For the initial melt curve, a single high concentration (e.g., 10-20 µM) is used. For the isothermal dose-response fingerprint (ITDRF), a 10-point serial dilution is prepared.

  • Incubation: Incubate the plate for 2 hours at 37°C to allow for cell penetration and target binding.[5]

  • Thermal Challenge: Place the plate in a PCR machine with a heated lid.

    • Melt Curve: Apply a temperature gradient across the plate, for example, from 40°C to 64°C for 3 minutes.[5]

    • ITDRF: Heat the entire plate at the predetermined optimal temperature for 3 minutes.

  • Lysis: Lyse the cells by adding 10 µL of a specified lysis buffer, followed by thorough mixing.[5]

  • Detection: Transfer 3 µL of the lysate to a 384-well Proxiplate. Add a detection mix containing AlphaScreen® acceptor and donor beads conjugated to antibodies specific for the protein of interest (if known) or use a broad proteomic approach like mass spectrometry.

  • Data Analysis:

    • Melt Curve: Plot the signal against temperature for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization.

    • ITDRF: Plot the signal against the compound concentration to generate a dose-response curve and calculate the EC50 (Effective Concentration for 50% stabilization).

Causality and Trustworthiness: CETSA's strength lies in its ability to confirm direct physical interaction within the complex milieu of a living cell, filtering out artifacts from cell-free assays.[6] The inclusion of a full melt curve before the dose-response experiment is a self-validating step; it establishes the specific temperature at which the compound exerts its maximal stabilizing effect, ensuring the subsequent dose-response experiment is conducted under optimal conditions.

Phase 2: Biophysical and Biochemical Validation – "How Does It Bind?"

Once a putative target is identified (for this guide, let's hypothesize the target is a protein kinase, a common target for compounds with similar scaffolds), the next step is to validate this interaction using orthogonal, cell-free methods.[7][8] This allows for precise quantification of binding affinity and kinetics.

Core Strategy 1: Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for studying the kinetics of molecular interactions in real-time.[9][10] It measures the association (k_on) and dissociation (k_off) rates of a compound binding to its target protein, from which the equilibrium dissociation constant (K_D) can be calculated.[11]

Experimental Workflow: SPR Kinetic Analysis

A Immobilize purified kinase on sensor chip (e.g., via amine coupling) B Inject running buffer (establish baseline) A->B C Inject serial dilutions of N-(pyridin-2-yl)methanesulfonamide (Association Phase) B->C D Inject running buffer (Dissociation Phase) C->D F Fit sensorgram data to a kinetic model (e.g., 1:1 Langmuir) C->F E Regenerate chip surface D->E D->F E->B Next Cycle G Calculate k_on, k_off, K_D F->G A Treat cells with serial dilutions of compound B Stimulate pathway (if necessary, e.g., with a growth factor) A->B C Lyse cells and quantify total protein B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a membrane (e.g., PVDF) D->E F Block membrane E->F G Incubate with Primary Antibody (e.g., anti-phospho-Substrate) F->G H Incubate with HRP-conjugated Secondary Antibody G->H I Add chemiluminescent substrate and image the blot H->I J Strip and re-probe blot with anti-Total-Substrate antibody I->J K Quantify band intensities and normalize phospho- to total-protein J->K

Caption: Western blot workflow for pathway analysis.

Self-Validation and Data Interpretation: The critical step for ensuring trustworthy data is normalization. [12]By stripping the blot and re-probing for the total amount of the substrate protein, we can calculate the ratio of phosphorylated protein to total protein. This corrects for any variations in protein loading between lanes and confirms that the observed decrease in the phospho-signal is due to inhibition of the kinase, not a general decrease in the substrate protein's expression. This ratiometric analysis is the cornerstone of a reliable conclusion. [13]

Synthesizing the Mechanistic Model

By integrating the data from these three phases, we can construct a robust, multi-layered model of the mechanism of action for N-(pyridin-2-yl)methanesulfonamide:

  • Target Identification (CETSA): The compound directly binds to and stabilizes Kinase X in intact cells with a cellular EC50 of Y nM.

  • Biophysical & Biochemical Validation (SPR, ITC, Enzyme Assay): The compound binds to purified Kinase X with a K_D of Z nM, driven by a favorable enthalpic contribution. This binding functionally inhibits the enzyme's catalytic activity with an IC50 of A nM.

  • Cellular Pathway Confirmation (Western Blot): Treatment of cells with the compound leads to a dose-dependent decrease in the phosphorylation of Protein S, a known downstream substrate of Kinase X, with a cellular IC50 of B nM.

The concordance of the potency values (EC50, K_D, and IC50 values) across these different assays provides strong, cross-validating evidence for the proposed mechanism of action, fulfilling the highest standards of scientific integrity.

References

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  • Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. (2016). PubMed. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC. [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (n.d.). PubMed. [Link]

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  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines. (n.d.). PMC - NIH. [Link]

  • In vitro kinase assay and inhibition assay. (n.d.). Bio-protocol. [Link]

  • Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. (n.d.). ResearchGate. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. [Link]

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  • Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. (1997). PubMed. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). MedChemComm (RSC Publishing). [Link]

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  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (n.d.). TA Instruments. [Link]

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  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). ResearchGate. [Link]

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Sources

Exploratory

"N-(pyridin-2-yl)methanesulfonamide" biological activity screening

A Multi-Tiered Strategy for the Biological Activity Screening of N-(pyridin-2-yl)methanesulfonamide Abstract: The sulfonamide and pyridine moieties are privileged scaffolds in medicinal chemistry, each present in a multi...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Tiered Strategy for the Biological Activity Screening of N-(pyridin-2-yl)methanesulfonamide

Abstract: The sulfonamide and pyridine moieties are privileged scaffolds in medicinal chemistry, each present in a multitude of approved therapeutic agents. The combination of these two pharmacophores in the single small molecule, N-(pyridin-2-yl)methanesulfonamide, presents a compelling case for comprehensive biological evaluation. This guide outlines a robust, multi-tiered screening cascade designed for researchers, scientists, and drug development professionals. It provides a logical framework, from initial in silico predictions to targeted in vivo studies, to systematically uncover and validate the therapeutic potential of this compound. The narrative emphasizes the causality behind experimental choices, ensuring that each step is a self-validating system built on a foundation of scientific integrity.

Introduction: The Rationale for Screening

The N-(pyridin-2-yl)methanesulfonamide structure is an intriguing starting point for a drug discovery campaign. The pyridine ring is a cornerstone of medicinal chemistry, known to impart a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1] Similarly, the sulfonamide group is a classic pharmacophore, most famous for its antibacterial properties but also found in drugs targeting carbonic anhydrase, kinases, and other enzymes.[2]

Derivatives containing these linked scaffolds have demonstrated promising, diverse activities. For instance, related N-(pyridin-2-yl) sulfonamides have been investigated for antimicrobial and antifungal efficacy.[3][4][5] Other structural analogues have shown potential as anticancer, anti-inflammatory, and even antileishmanial agents.[6][7][8] This precedent strongly suggests that N-(pyridin-2-yl)methanesulfonamide warrants a broad and systematic investigation to unlock its potential biological functions. This document provides the strategic and technical framework for such an endeavor.

Part 1: Foundational Profiling and In Silico Triage

Before committing to resource-intensive wet-lab screening, a foundational analysis is crucial. This initial phase involves characterizing the compound's basic physicochemical properties and employing computational tools to predict its likely biological targets and liabilities. This in silico triage is not a replacement for experimental data but a critical tool for hypothesis generation and efficient resource allocation.

The causality is clear: understanding a compound's predicted target space allows for the design of a more intelligent, focused primary screening panel. A molecule predicted to be a kinase inhibitor should be prioritized for kinase screening, while one with predicted antibacterial properties should be directed toward microbiology assays.

G cluster_0 Phase 1: In Silico & Foundational Work cluster_1 Phase 2: In Vitro Screening Compound N-(pyridin-2-yl) methanesulfonamide PhysChem Physicochemical Characterization (Solubility, Stability, LogP) Compound->PhysChem informs assay design InSilico In Silico Profiling (Target Prediction, ADMET) Compound->InSilico Hypothesis Hypothesis Generation: Potential Target Classes (e.g., Kinases, Microbial Enzymes) InSilico->Hypothesis predicts HTS Tier 1: Primary HTS (Broad Panel Screening) Hypothesis->HTS guides

Caption: Initial workflow from compound characterization to HTS design.

Protocol 1: In Silico Target and ADMET Prediction
  • Obtain Compound Structure: Generate a SMILES string or SDF file for N-(pyridin-2-yl)methanesulfonamide.

  • Target Prediction:

    • Utilize web-based platforms such as SwissTargetPrediction or SuperPred.

    • Input the compound's structure.

    • Analyze the output, which typically ranks potential protein target classes (e.g., kinases, G-protein coupled receptors, enzymes) based on structural similarity to known ligands.

  • ADMET Prediction:

    • Use tools like SwissADME or pkCSM.

    • Assess key drug-like properties: Lipinski's rule of five, gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolic liabilities (e.g., CYP450 inhibition).

  • Synthesize Hypotheses: Consolidate the data to form initial hypotheses. For example, if the compound is predicted to target kinases and has good predicted cell permeability, a cell-based anticancer screen is a high-priority starting point.

Part 2: The Tiered In Vitro Screening Cascade

The core of the screening process is a tiered cascade that efficiently filters the compound through progressively more specific and complex assays. This strategy ensures that resources are focused on confirmed, promising activities.

Tier 1: Broad-Spectrum Primary Screening

The objective of Tier 1 is to cast a wide net, testing the hypotheses generated in silico and exploring unanticipated activities. High-throughput screening (HTS) methodologies are employed for efficiency.

Rationale for Assay Selection:

  • Anticancer: The sulfonamide and pyridine motifs are prevalent in oncology. A broad cell panel screen is the most effective way to identify cytotoxic or anti-proliferative effects.[9][10]

  • Antimicrobial: Given the history of sulfonamides, assessing antibacterial and antifungal activity is a logical necessity.[11]

  • Kinase Inhibition: Protein kinases are a dominant class of drug targets, and many inhibitors contain heterocyclic scaffolds. An enzymatic screen can directly identify inhibitory activity.[12]

G cluster_assays Tier 1 Assay Panel Input N-(pyridin-2-yl) methanesulfonamide (Single High Concentration) Cancer Anticancer Screen (e.g., NCI-60 Panel) Input->Cancer Antimicrobial Antimicrobial Screen (Bacteria & Fungi Panel) Input->Antimicrobial Kinase Kinase Screen (Biochemical Panel) Input->Kinase Output_Hit Hit Identified (% Inhibition > 50%) Cancer->Output_Hit Activity Output_NoHit No Activity Cancer->Output_NoHit No Activity Antimicrobial->Output_Hit Activity Antimicrobial->Output_NoHit No Activity Kinase->Output_Hit Activity Kinase->Output_NoHit No Activity Tier2 Hit Confirmation & Dose-Response Output_Hit->Tier2 Proceed to Tier 2 G Hit Anticancer Hit from Tier 1 IC50 IC50 Determination (Dose-Response Curve) Hit->IC50 Apoptosis_Q Does it induce Apoptosis? IC50->Apoptosis_Q Caspase Caspase-Glo 3/7 Assay Apoptosis_Q->Caspase Yes Annexin Annexin V Staining (Flow Cytometry) Apoptosis_Q->Annexin Yes Result Apoptosis Confirmed Caspase->Result Annexin->Result

Caption: MoA investigation pathway for an anticancer hit.

Protocol 3: Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.

  • Cell Culture and Treatment: Seed and treat cells with the compound at various concentrations (e.g., centered around the previously determined IC₅₀) in a 96-well white-walled plate, as described in Protocol 2.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Readout: Measure luminescence using a plate-reading luminometer.

  • Analysis: An increase in luminescence relative to the vehicle control indicates activation of executioner caspases and induction of apoptosis.

Hypothetical Screening Data Summary Tier 1 Result (% Inhibition @ 10 µM) Tier 2 IC₅₀ (µM) Tier 2 MoA Finding
Anticancer (MCF-7) 85%2.5 µMCaspase 3/7 Activation (+), Cell Cycle Arrest at G2/M
Antibacterial ( S. aureus ) 15%> 50 µMInactive
Kinase (SRC Kinase) 92%0.8 µMSelective vs. other tyrosine kinases
Antifungal ( C. albicans ) 5%> 50 µMInactive

Part 3: Advanced In Vitro and Ex Vivo Models

For promising and potent lead compounds, it is essential to move beyond simple 2D cell monolayers into models that more accurately reflect human physiology. [13]This step is critical for validating that the compound's activity holds in a more complex, tissue-like environment.

Rationale for Advanced Models:

  • 3D Spheroids/Organoids: These models mimic the 3D architecture, cell-cell interactions, and nutrient/drug gradients of a real tumor, providing a more stringent test of drug efficacy. [14]* Co-culture Systems: Tumors are complex ecosystems. Co-culturing cancer cells with stromal fibroblasts or immune cells can reveal effects on the tumor microenvironment that are missed in monocultures. [15]* Patient-Derived Models: Using primary cells or tissues from patients (e.g., patient-derived xenograft cells) offers the highest level of clinical relevance in an in vitro setting. [15]

Part 4: Preliminary In Vivo Evaluation

The ultimate test of a compound's potential is its performance in a living organism. In vivo studies are designed to provide an initial assessment of efficacy and safety, bridging the gap between cell culture and clinical application.

Rationale for Model Selection: The choice of animal model must be tailored to the validated in vitro activity.

  • Oncology: An immunodeficient mouse bearing a human tumor xenograft is a standard model to evaluate a compound's ability to reduce tumor growth. [16]* Inflammation: The carrageenan-induced paw edema model in rats or mice is a classic, acute model to test for anti-inflammatory effects. [8]* Infectious Disease: An infection model, where an animal is challenged with a pathogen and then treated with the compound, is used to assess antimicrobial efficacy.

Workflow 1: High-Level Rodent Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously implant human cancer cells (for which the compound showed high in vitro potency) into the flank of immunodeficient mice (e.g., NSG or Nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize mice into vehicle control and treatment groups. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its physicochemical properties, at a predetermined dose and schedule.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the final tumor volumes and growth rates between the treated and control groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine if the compound produced a significant anti-tumor effect.

Conclusion

The systematic screening of N-(pyridin-2-yl)methanesulfonamide, as detailed in this guide, provides a comprehensive and logical pathway for drug discovery. By integrating in silico prediction with a tiered cascade of in vitro and in vivo experiments, researchers can efficiently identify and validate potential therapeutic activities. This approach, grounded in the principles of causality and self-validation, maximizes the probability of uncovering a novel lead compound while responsibly managing research resources. The findings from this cascade will not only define the biological profile of the parent molecule but will also crucially inform the next cycle of drug development: the synthesis and evaluation of analogues for structure-activity relationship (SAR) studies. [17]

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  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600. [Link]

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Foundational

"N-(pyridin-2-yl)methanesulfonamide" spectroscopic analysis (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of N-(pyridin-2-yl)methanesulfonamide Introduction N-(pyridin-2-yl)methanesulfonamide is a chemical compound featuring a sulfonamide group linked to a pyridine ri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of N-(pyridin-2-yl)methanesulfonamide

Introduction

N-(pyridin-2-yl)methanesulfonamide is a chemical compound featuring a sulfonamide group linked to a pyridine ring. This structural motif is of significant interest in medicinal chemistry and drug development, as sulfonamides are a well-established class of pharmacophores with diverse biological activities, including antibacterial and diuretic properties. The pyridine ring, a common heterocyclic scaffold in pharmaceuticals, further modulates the compound's physicochemical properties and potential biological interactions.

Accurate structural elucidation and purity assessment are paramount in the development of any potential therapeutic agent. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for the unambiguous characterization of molecular structures. This guide offers an in-depth analysis of N-(pyridin-2-yl)methanesulfonamide, presenting a framework for its spectroscopic characterization. We will explore the theoretical underpinnings of each technique, provide field-proven experimental protocols, and interpret the resulting spectral data, thereby offering a comprehensive analytical workflow for researchers and scientists.

Molecular Structure and Physicochemical Properties

N-(pyridin-2-yl)methanesulfonamide possesses the molecular formula C₆H₈N₂O₂S and a molecular weight of approximately 172.21 g/mol .[1] The structure consists of a methanesulfonyl group (CH₃SO₂) bonded to the amino nitrogen of a 2-aminopyridine moiety. This linkage forms the core sulfonamide functionality. The presence of both a hydrogen bond donor (the sulfonamide N-H) and multiple hydrogen bond acceptors (the sulfonyl oxygens and the pyridine nitrogen) influences its solid-state structure and solubility.[1][2]

Caption: Molecular structure of N-(pyridin-2-yl)methanesulfonamide with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(pyridin-2-yl)methanesulfonamide, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

¹H NMR Spectral Analysis

Expertise & Experience: Why This Approach? ¹H NMR allows for the direct observation of hydrogen atoms, which are abundant in the molecule. The chemical shift of each proton is highly sensitive to its electronic environment, while spin-spin coupling patterns reveal which protons are adjacent to one another. This allows us to piece together the molecular fragments—the methyl group and the substituted pyridine ring—and confirm their connectivity. The integral of each signal, corresponding to the number of protons it represents, serves as a critical self-validation check.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of N-(pyridin-2-yl)methanesulfonamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides as it effectively solubilizes the compound and ensures the exchangeable N-H proton is observable.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the coupled protons of the pyridine ring.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

    • Reference: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Predicted ¹H NMR Spectrum and Interpretation

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH₃ (H₉)3.0 - 3.2Singlet (s)3HProtons of the methyl group are chemically equivalent and adjacent to the electron-withdrawing sulfonyl group. They have no adjacent protons to couple with.[3][4]
Pyridine H₃7.0 - 7.2Doublet of doublets (dd) or Triplet (t)1HThis proton is coupled to H₄ and H₅. The electron-donating effect of the sulfonamide group shields it relative to other pyridine protons.[5]
Pyridine H₅7.4 - 7.6Doublet of doublets (dd) or Triplet (t)1HCoupled to H₄ and H₆. Its chemical shift is influenced by the adjacent nitrogen and the sulfonamide group.
Pyridine H₄7.8 - 8.0Doublet of doublets (dd) or Triplet of triplets (td)1HCoupled to H₃ and H₅. It is typically found downfield due to its position relative to the nitrogen atom.
Pyridine H₆8.1 - 8.3Doublet (d)1HLocated ortho to the ring nitrogen, this proton is the most deshielded of the ring protons and is coupled to H₅.
N-H9.5 - 11.0Broad Singlet (br s)1HThe acidic proton on the sulfonamide nitrogen. Its signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[5]
¹³C NMR Spectral Analysis

Expertise & Experience: Why This Approach? ¹³C NMR spectroscopy provides a map of the carbon skeleton. Since proton-decoupled ¹³C NMR spectra typically show a single peak for each unique carbon atom, this technique is excellent for confirming the total number of carbons in the molecule and identifying the presence of symmetry. The chemical shifts indicate the type of carbon (aliphatic vs. aromatic) and the nature of its attached functional groups.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Spectrum and Interpretation

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
CH₃ (C₉)40 - 45The aliphatic methyl carbon attached to the sulfonyl group.[6]
Pyridine C₃114 - 118Aromatic carbon shielded by the adjacent sulfonamide group.
Pyridine C₅119 - 123Aromatic carbon in the pyridine ring.
Pyridine C₄138 - 142Aromatic carbon deshielded by the influence of the ring nitrogen.
Pyridine C₆147 - 151Aromatic carbon directly adjacent to the ring nitrogen, resulting in a downfield shift.
Pyridine C₂152 - 156The carbon atom directly bonded to the sulfonamide nitrogen, making it the most downfield of the ring carbons.

Infrared (IR) Spectroscopy

Expertise & Experience: Why This Approach? IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds are sensitive to the bond type and the atoms involved. For N-(pyridin-2-yl)methanesulfonamide, IR is crucial for confirming the presence of the key N-H and S=O bonds of the sulfonamide group and the characteristic vibrations of the pyridine ring.

Experimental Protocol: IR

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Grind a small amount of sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Predicted IR Spectrum and Interpretation Studies on N-(2-pyridyl)sulfonamide derivatives suggest they exist in the "imido" tautomeric form, which influences the position of the SO₂ stretching bands.[7]

Wavenumber (cm⁻¹)Vibration TypeDescription
3250 - 3150N-H StretchA moderately sharp band corresponding to the stretching of the sulfonamide N-H bond.
3100 - 3000Aromatic C-H StretchWeak to medium bands associated with the C-H stretching vibrations of the pyridine ring.[8]
1600 - 1450C=C and C=N Ring StretchMultiple sharp bands characteristic of the pyridine ring skeletal vibrations.[9]
~1350SO₂ Asymmetric StretchA strong, sharp absorption band characteristic of the asymmetric stretching of the sulfonyl group.
1145 - 1130SO₂ Symmetric StretchA strong, sharp absorption band. Its position in this range is indicative of the imido form for N-(2-pyridyl)sulfonamides.[7]
~900S-N StretchA medium intensity band corresponding to the stretching of the sulfur-nitrogen bond.

Mass Spectrometry (MS)

Expertise & Experience: Why This Approach? Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula by measuring the exact mass to several decimal places. The fragmentation pattern, induced by techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), acts as a molecular fingerprint and helps confirm the connectivity of the different structural components.

Experimental Protocol: MS

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC).

  • Acquisition Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode is preferred to protonate the molecule, forming the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 50 to 500.

    • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 173.0) for fragmentation to obtain structural information.

Predicted Mass Spectrum and Interpretation The monoisotopic mass of N-(pyridin-2-yl)methanesulfonamide (C₆H₈N₂O₂S) is 172.03 Da.[1]

  • Molecular Ion: In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 173.0 . In EI-MS, the molecular ion peak [M]⁺˙ would be at m/z 172.0 .

  • Major Fragmentation Pathways: The sulfonamide linkage is often a site of cleavage. Key expected fragments include:

    • Loss of SO₂: Cleavage of the S-N and S-C bonds can lead to the loss of sulfur dioxide (64 Da), potentially resulting in a fragment corresponding to 2-aminopyridine.

    • Cleavage of the N-S bond: This would generate the pyridin-2-amine cation (m/z 94) and a methanesulfonyl radical.

    • Cleavage of the C-S bond: This would result in the loss of a methyl radical (CH₃•, 15 Da) to give an [M-15]⁺ fragment, or the formation of the methanesulfonyl cation (CH₃SO₂⁺, m/z 79).

G mol [M+H]⁺ m/z = 173.0 frag1 Loss of SO₂ (-64 Da) mol->frag1 frag2 Cleavage of N-S bond mol->frag2 frag3 Cleavage of C-S bond mol->frag3 prod1 [C₆H₉N₂]⁺ m/z = 109.1 frag1->prod1 prod2 [C₅H₆N₂]⁺˙ (pyridin-2-amine cation) m/z = 94.1 frag2->prod2 prod3 [CH₃SO₂]⁺ m/z = 79.0 frag3->prod3

Caption: Predicted major fragmentation pathways for N-(pyridin-2-yl)methanesulfonamide in MS/MS.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. True analytical confidence is achieved by integrating the data from NMR, IR, and MS. The following workflow illustrates a self-validating system for structural confirmation.

start Synthesized Compound N-(pyridin-2-yl)methanesulfonamide ms Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Molecular Formula (HRMS) start->ms ir Infrared (IR) Spectroscopy - Identify Key Functional Groups (N-H, S=O, Pyridine) start->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY) - Determine Carbon Skeleton - Map Proton Connectivity start->nmr data_integration Data Integration & Analysis ms->data_integration ir->data_integration nmr->data_integration structure_confirmed Structure Confirmed data_integration->structure_confirmed

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

Conclusion

The spectroscopic analysis of N-(pyridin-2-yl)methanesulfonamide is a clear and systematic process when approached with a multi-technique strategy. ¹H and ¹³C NMR define the precise arrangement of the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical sulfonamide and pyridine functional groups, and mass spectrometry validates the molecular weight and formula while providing insight into the molecule's stability and fragmentation. By integrating the data from these orthogonal techniques, researchers can achieve an unambiguous and definitive characterization of the molecule, a critical step in any chemical or pharmaceutical development pipeline.

References

  • ResearchGate. Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. Available from: [Link]

  • Lead Sciences. N-(Pyridin-2-yl)methanesulfonamide. Available from: [Link]

  • PubMed. N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide: prospective ligands for metal coordination. Available from: [Link]

  • PubChem. N-(pyridin-2-yl)methanesulfonamide. Available from: [Link]

  • ResearchGate. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Available from: [Link]

  • ResearchGate. 2-(Pyridin-2-yl)pyridinium trifluoromethanesulfonate. Available from: [Link]

  • Wiley Online Library. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available from: [Link]

  • ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available from: [Link]

  • J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Available from: [Link]

  • PubMed. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Available from: [Link]

  • Loyola eCommons. Spectrophotometric Determinations of the Sulfonamides. Available from: [Link]

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  • ResearchGate. A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). Available from: [Link]

  • ResearchGate. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Available from: [Link]

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Exploratory

"N-(pyridin-2-yl)methanesulfonamide" crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of N-(pyridin-2-yl)methanesulfonamide as a Bridging Ligand in a Dinuclear Silver(I) Complex For Researchers, Scientists, and Drug Development Professionals Ab...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of N-(pyridin-2-yl)methanesulfonamide as a Bridging Ligand in a Dinuclear Silver(I) Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N-(pyridin-2-yl)methanesulfonamide, not as a discrete molecule, but as a bridging ligand in the centrosymmetric dinuclear silver(I) complex, Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ²N:N′]silver(I). Due to the current absence of a published crystal structure for the free N-(pyridin-2-yl)methanesulfonamide, this guide will focus on its structure and bonding within this silver complex. We will delve into the synthesis and crystallization of the complex, the fundamental principles and a detailed protocol for single-crystal X-ray diffraction, an in-depth analysis of the coordination geometry and intermolecular interactions, and the insights that can be gained from such a study. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering a practical case study in the elucidation and interpretation of a metal-ligand complex.

Introduction

N-(pyridin-2-yl)methanesulfonamide is a molecule of interest due to the presence of both a pyridine ring and a sulfonamide group, which are common pharmacophores in drug discovery. The pyridine moiety can participate in hydrogen bonding and π-stacking interactions, while the sulfonamide group is a well-established functional group in a wide range of therapeutic agents. Understanding the three-dimensional structure of this molecule is crucial for structure-based drug design and for predicting its physicochemical properties.

While the crystal structure of the free N-(pyridin-2-yl)methanesulfonamide is not publicly available, its structure within a silver(I) complex has been determined.[1] This provides a unique opportunity to study the conformational preferences and coordination behavior of the molecule upon deprotonation and binding to a metal center. This guide will, therefore, use the dinuclear silver(I) complex, Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ²N:N′]silver(I), as a detailed case study to explore the principles and techniques of crystal structure analysis.

Synthesis and Crystallization: From Ligand to Complex

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. This section details the synthetic protocols for both the N-(pyridin-2-yl)methanesulfonamide ligand and its subsequent complexation with silver(I).

Synthesis of N-(pyridin-2-yl)methanesulfonamide

While the direct synthesis of N-(pyridin-2-yl)methanesulfonamide is not detailed in the primary crystallographic reference, a general and plausible synthetic route can be inferred from standard organic chemistry principles. A common method for the synthesis of sulfonamides is the reaction of an amine with a sulfonyl chloride in the presence of a base.

Conceptual Protocol:

  • Reaction Setup: To a solution of 2-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine.

  • Addition of Sulfonyl Chloride: Slowly add one equivalent of methanesulfonyl chloride to the cooled reaction mixture with vigorous stirring.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure N-(pyridin-2-yl)methanesulfonamide.

Synthesis and Crystallization of Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ²N:N′]silver(I)

The following protocol for the synthesis and crystallization of the title silver complex is adapted from the published literature.[1]

Experimental Protocol:

  • Solution Preparation: Prepare a methanolic solution (5.0 mL) of N-(pyridin-2-yl)methanesulfonamide (1.0 mmol). In a separate test tube, prepare an aqueous solution (5.0 mL) of silver nitrate (AgNO₃) (1.0 mmol).

  • Crystal Growth via Liquid Diffusion: Carefully layer the aqueous solution of AgNO₃ over the methanolic solution of the ligand in a narrow test tube. This creates a diffusion interface where the reactants can slowly mix.

  • Incubation: Seal the test tube and keep it in the dark at room temperature. Over a period of several weeks, colorless crystals of the silver complex will form at the interface.

  • Isolation: Decant the supernatant and wash the resulting crystals with a small amount of methanol to remove any unreacted starting materials. The reported yield of the colorless crystals is 78.6%.[1]

The slow diffusion method is a powerful technique for growing high-quality single crystals, as it allows for the gradual and ordered assembly of the molecules into a crystal lattice.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. This section provides an overview of the principles and a typical workflow for SC-XRD analysis.

The Principles of X-ray Diffraction

When a beam of monochromatic X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. The diffracted X-rays interfere with each other, producing a unique diffraction pattern of spots of varying intensities. The geometric arrangement of these spots is related to the size and shape of the unit cell (the basic repeating unit of the crystal), while the intensities of the spots contain information about the arrangement of atoms within the unit cell. By analyzing this diffraction pattern, the three-dimensional structure of the molecule can be determined.

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Mount on Goniometer data_reduction Data Reduction & Integration data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution data_reduction->structure_solution hkl File structure_refinement Structure Refinement structure_solution->structure_refinement Initial Structural Model validation Structure Validation & Analysis structure_refinement->validation Refined Structure cif CIF File Generation validation->cif Final Validated Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. For the silver complex, a colorless column-shaped crystal of 0.20 × 0.10 × 0.10 mm was used.[1]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. For the silver complex, a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation was used at 296 K.[1]

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption. For the silver complex, a multi-scan absorption correction was applied using SADABS.[1]

  • Structure Solution: The corrected diffraction data is used to solve the "phase problem" and obtain an initial electron density map of the unit cell. This is often done using direct methods or Patterson methods, as implemented in programs like SHELXS97.[1]

  • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is typically done using a least-squares minimization procedure, as implemented in programs like SHELXL97.[1]

  • Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking bond lengths, angles, and for any unresolved electron density. The final structure is then analyzed to understand its geometric features and intermolecular interactions.

Crystal Structure Analysis of Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ²N:N′]silver(I)

The single-crystal X-ray diffraction analysis of the title compound reveals a fascinating dinuclear structure with the deprotonated N-(pyridin-2-yl)methanesulfonamide acting as a bridging ligand.

Crystallographic Data

The key crystallographic data for the silver(I) complex are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₂H₁₄Ag₂N₄O₄S₂
Formula Weight558.13 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.4406 (2)
b (Å)15.4580 (5)
c (Å)8.0789 (2)
β (°)97.143 (2)
Volume (ų)798.08 (4)
Z2
Calculated Density (Mg/m³)2.323
Absorption Coefficient (mm⁻¹)2.74
Temperature (K)296
R[F² > 2σ(F²)]0.036
wR(F²)0.092
Molecular Structure and Coordination Geometry

The crystal structure reveals a centrosymmetric dinuclear molecule where two silver(I) ions are bridged by two deprotonated N-(pyridin-2-yl)methanesulfonamidate anions.[1] Each silver(I) ion is coordinated by the pyridyl nitrogen atom of one ligand and the amido nitrogen atom of the other ligand.[1]

coordination_geometry cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 N_py1 N_pyridyl Ag1 Ag1 N_py1->Ag1 N_amido1 N_amido Ag2 Ag2 N_amido1->Ag2 N_py2 N_pyridyl N_py2->Ag2 N_amido2 N_amido N_amido2->Ag1 Ag1->Ag2 Ag-Ag distance = 2.7072(4) Å

Figure 2: Coordination of the N-(pyridin-2-yl)methanesulfonamidate ligands to the two silver(I) centers.

This coordination results in a slightly bent linear geometry around each silver atom, with an N-Ag-N angle of 166.03(7)°.[1] The Ag···Ag distance within the dinuclear unit is 2.7072(4) Å, which is shorter than the sum of the van der Waals radii of silver (3.44 Å), suggesting a possible argentophilic interaction.[1]

Conformation of the N-(pyridin-2-yl)methanesulfonamido Ligand

Within the complex, the N-(pyridin-2-yl)methanesulfonamido ligand adopts a specific conformation to facilitate bridging the two silver centers. The coordination to the silver ions through both the pyridyl and amido nitrogen atoms locks the molecule into a relatively rigid arrangement. A detailed analysis of the bond lengths and angles within the ligand would reveal any significant changes upon coordination compared to the computationally optimized structure of the free ligand. For instance, the C-S and S-N bond lengths can provide insight into the delocalization of the negative charge on the amido nitrogen.

Supramolecular Interactions

While the primary interactions within the crystal structure are the coordinative bonds forming the dinuclear complex, a closer examination of the crystal packing would likely reveal weaker intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonyl oxygen atoms and C-H groups on the pyridine rings. These interactions play a crucial role in the overall stability of the three-dimensional crystal lattice. A Hirshfeld surface analysis would be an excellent tool to visualize and quantify these weaker interactions.

Hirshfeld Surface Analysis and Computational Modeling

To gain deeper insights into the intermolecular interactions and the electronic structure of N-(pyridin-2-yl)methanesulfonamide, Hirshfeld surface analysis and computational methods like Density Functional Theory (DFT) can be employed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of the molecule from that of its neighbors. By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify regions of close intermolecular contacts. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

For the silver complex, a Hirshfeld surface analysis of the N-(pyridin-2-yl)methanesulfonamido ligand would likely highlight the importance of C-H···O and perhaps weaker C-H···π interactions in the crystal packing.

Density Functional Theory (DFT) Calculations

In the absence of an experimental structure for the free N-(pyridin-2-yl)methanesulfonamide, DFT calculations can provide a reliable theoretical model of its geometry. By performing a geometry optimization, one can predict the bond lengths, bond angles, and dihedral angles of the free ligand in the gas phase. This computationally derived structure can then be compared to the experimentally determined structure of the ligand within the silver complex. Such a comparison can reveal the structural changes that occur upon deprotonation and coordination to the metal center, providing valuable insights into the ligand's flexibility and electronic properties.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of N-(pyridin-2-yl)methanesulfonamide, focusing on its role as a bridging ligand in a dinuclear silver(I) complex. We have covered the synthesis and crystallization of the complex, the principles and a detailed workflow for single-crystal X-ray diffraction, and an in-depth analysis of the resulting crystal structure.

The study of this silver complex reveals the ability of the N-(pyridin-2-yl)methanesulfonamido anion to act as an efficient bridging ligand, forming a stable dinuclear structure with a short Ag···Ag distance. The coordination through both the pyridyl and amido nitrogen atoms demonstrates the versatile binding modes of this ligand.

For researchers in drug development, the structural information presented here provides a starting point for understanding the conformational possibilities of this scaffold and how it might interact with biological targets. For materials scientists, the ability of this ligand to form multinuclear complexes suggests its potential use in the design of coordination polymers and other supramolecular architectures. The methodologies and analytical techniques discussed in this guide are broadly applicable to the characterization of a wide range of crystalline materials.

References

  • This section would be populated with full citations for any mentioned software (e.g., SHELXS, SHELXL), databases (e.g., Cambridge Structural Database), and the primary research article describing the crystal structure of the silver complex.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • Yeh, C.-W., & Chen, I.-H. (2014). Bis[μ-N-(pyridin-2-yl)methanesulfonamido-κ²N:N′]silver(I). Acta Crystallographica Section E: Structure Reports Online, 70(1), m6-m7. [Link]

Sources

Foundational

A Senior Scientist's Guide to In Silico Docking: A Case Study with N-(pyridin-2-yl)methanesulfonamide

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a comprehensive, methodology-driven walkthrough of an in silico molecular docking study, using N-(pyridin-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, methodology-driven walkthrough of an in silico molecular docking study, using N-(pyridin-2-yl)methanesulfonamide as a case study. Moving beyond a simple list of steps, this document elucidates the scientific rationale behind each decision, from target selection to the critical analysis of results. It is structured to serve as a practical protocol and a framework for critical thinking, ensuring that the computational experiments performed are not only technically sound but also scientifically meaningful and self-validating.

Foundational Strategy: Why Dock N-(pyridin-2-yl)methanesulfonamide?

In silico molecular docking is a cornerstone of modern structure-based drug design, allowing us to predict how a small molecule (a ligand) might bind to a macromolecular target (a receptor).[1][2] This computational technique is instrumental in virtual screening, lead optimization, and mechanism-of-action studies.[3]

Our subject molecule, N-(pyridin-2-yl)methanesulfonamide, presents a compelling case for investigation. Its structure, available on databases like PubChem (CID 2831904), consists of a methanesulfonamide group attached to a 2-aminopyridine scaffold.[4] This is not a random assembly of atoms; it is a combination of two well-established pharmacophoric elements:

  • The Sulfonamide Moiety (-SO₂NH-): This group is a privileged scaffold in medicinal chemistry, famously found in sulfa drugs and a vast array of enzyme inhibitors. Its key feature is the ability to act as a potent hydrogen bond donor and acceptor, and critically, as a zinc-binding group in metalloenzymes.

  • The 2-Aminopyridine Scaffold: This nitrogenous heterocycle is a common bioisostere for a phenyl ring, often introduced to improve solubility, metabolic stability, and provide key hydrogen bonding interaction points. The biological activities of aminopyridine derivatives are widely documented.[5]

The presence of these motifs allows us to form a testable, rational hypothesis for selecting a biological target, which is the first and most critical step in a meaningful docking study.

The Pre-Docking Phase: Meticulous Preparation for a Trustworthy Outcome

The credibility of any docking result is built upon the quality of the input structures. Garbage in, garbage out is the immutable law of computational chemistry. This phase involves the rational selection of a protein target and the careful preparation of both the receptor and the ligand.

Expertise in Action: Rational Target Selection

Given the sulfonamide group, an experienced medicinal chemist would immediately consider protein families that are known to bind this moiety. The most prominent of these are the Carbonic Anhydrases (CAs) , a family of zinc-containing metalloenzymes. The primary sulfonamide group is the archetypal zinc-binding pharmacophore for CA inhibitors. Therefore, we hypothesize that N-(pyridin-2-yl)methanesulfonamide may bind to the active site of a Carbonic Anhydrase.

For this guide, we select Human Carbonic Anhydrase II (CA II) , a ubiquitous and exceptionally well-characterized isoform. We will source its structure from the Protein Data Bank (PDB).

Protocol Justification:

  • Choice of PDB Entry: We select PDB ID 2CBE. This is a high-resolution (1.54 Å) X-ray crystal structure of human CA II. Crucially, it is co-crystallized with a sulfonamide-based inhibitor, which validates the location and key features of the binding site.

  • Why Not an Apo Structure? Using a structure with a bound ligand (a holo structure) provides a direct reference for the active site conformation and helps in accurately defining the docking search space.

Receptor Preparation: From Raw PDB to Docking-Ready

A raw PDB file is an experimental artifact, not a simulation-ready model. It requires cleaning and parameterization.

Experimental Workflow: Receptor Preparation

G A 1. Download PDB Structure (e.g., 2CBE from PDB) B 2. Clean Structure - Remove co-crystallized ligand - Remove non-structural water - Select chain of interest (e.g., Chain A) A->B C 3. Repair and Optimize - Add hydrogen atoms (polar only) - Check for missing atoms/residues B->C D 4. Assign Atomic Parameters - Compute partial charges (e.g., Gasteiger) - Assign atom types C->D E 5. Finalize Receptor (Save as .pdbqt file) D->E

Caption: A standardized workflow for preparing a protein receptor for docking.

Step-by-Step Methodology (using AutoDockTools-ADT):

  • Load PDB: Open 2CBE.pdb in ADT.

  • Clean Protein: Delete all water molecules and the original ligand ('BZO'). This clears the active site for our new ligand.

  • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select 'Polar only'. This is computationally efficient and sufficient for docking, as polar hydrogens are the ones involved in hydrogen bonds.

  • Compute Charges: Navigate to Edit > Charges > Compute Gasteiger. This assigns partial atomic charges necessary for the scoring function to calculate electrostatic interactions.[6]

  • Save as PDBQT: The PDBQT format is an extension of PDB that includes charge and atom type information required by AutoDock software.

Ligand Preparation: Defining the Challenger

The ligand must also be converted into a 3D structure with correct chemical properties.

Experimental Workflow: Ligand Preparation

G A 1. Obtain Ligand Structure (e.g., from PubChem CID 2831904) B 2. Generate 3D Conformation - Convert 2D SDF to 3D - Perform energy minimization (e.g., MMFF94) A->B C 3. Define Torsional Flexibility - Detect rotatable bonds B->C D 4. Assign Atomic Parameters - Compute Gasteiger charges C->D E 5. Finalize Ligand (Save as .pdbqt file) D->E

Caption: A standardized workflow for preparing a small molecule for docking.

Step-by-Step Methodology (using ADT):

  • Load Ligand: Import the 3D structure of N-(pyridin-2-yl)methanesulfonamide.

  • Detect Rotatable Bonds: The software will automatically determine which bonds can rotate freely. For our molecule, this would likely be the S-N bond and the C-S bond. This flexibility is critical for the ligand to adopt an optimal conformation in the binding site.

  • Assign Charges & Save: As with the protein, compute Gasteiger charges and save the final structure in the PDBQT format.

The Docking Simulation: Probing the Interaction

With prepared inputs, we can now perform the docking simulation using a program like AutoDock Vina.

Defining the Search Space: The Grid Box

We must tell the software where to perform the docking. This is done by defining a 3D grid box centered on the active site.

Protocol Justification:

  • Centering: The grid box is centered on the catalytic Zn²⁺ ion in the CA II active site. The coordinates can be taken from the original PDB file or by selecting the ion in a molecular viewer.

  • Sizing: The box must be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time searching irrelevant space. A size of 22 x 22 x 22 Å is typically sufficient for a molecule of this size in this specific active site.

Execution via AutoDock Vina

AutoDock Vina requires a simple configuration text file (config.txt) that specifies the input files and grid parameters.

The simulation is run from the command line: vina --config config.txt --log docking_log.txt

Post-Docking Analysis: The Pillar of Trustworthiness

The output of a docking run is a set of predicted binding poses and associated scores. This is not the answer; it is data that requires expert interpretation.

Quantitative Assessment: Scores and Poses

AutoDock Vina provides a binding affinity score in kcal/mol, where more negative values suggest stronger binding. It will output multiple poses ranked by this score.

Table 1: Hypothetical Docking Results Summary

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Predicted Interactions
1-8.10.00Coordination to Zn²⁺; H-bond to Thr199; Pi-stacking with His94
2-7.81.95H-bond to Thr199 and Thr200; Hydrophobic contact with Val121
3-7.52.41Coordination to Zn²⁺ (alternate geometry); H-bond to Gln92
............
Qualitative Validation: Does the Result Make Scientific Sense?

This is the most critical step. We must visually inspect the top-ranked pose(s) and assess their chemical and biological plausibility. This is a self-validating system: the result must conform to known principles of molecular recognition for the target class.

Logical Relationship: The Validation Filter

G A Docking Output (Ranked Poses & Scores) B Top-Ranked Pose Analysis A->B C C B->C D VALIDATED BINDING HYPOTHESIS (Proceed with this model) C->D YES E INVALID POSE (Analyze next pose or re-evaluate protocol) C->E NO

Sources

Exploratory

An In-Depth Technical Guide to the ADMET Profiling of N-(pyridin-2-yl)methanesulfonamide

Abstract The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic and safety pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic and safety profiles.[1][2] Early and comprehensive assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just a regulatory requirement but a cornerstone of modern, efficient drug discovery.[3][4] This guide provides an in-depth, integrated approach to characterizing N-(pyridin-2-yl)methanesulfonamide, a molecule of interest due to its sulfonamide and pyridine moieties, which are prevalent in many marketed drugs.[5] We will navigate from high-throughput in silico predictions to definitive in vitro experimental validations, offering both the "how" and the "why" behind each methodological choice. This document is intended for drug discovery and development scientists, providing a practical framework for robust ADMET profiling that can be adapted for other small molecules.

Introduction: The Imperative of Early ADMET Assessment

In the preclinical phase of drug development, the primary goal is to identify candidates with not only potent biological activity but also favorable drug-like properties.[2] Historically, ADMET profiling was a late-stage, resource-intensive endeavor. However, the industry has shifted towards a "fail early, fail cheap" paradigm, integrating ADMET evaluation at the very outset of discovery programs.[6] This early profiling allows for the rapid deselection of compounds with fatal flaws (e.g., high toxicity, poor absorption) and guides the chemical optimization of promising leads to enhance their pharmacokinetic behavior.[4][7]

N-(pyridin-2-yl)methanesulfonamide combines a sulfonamide group, known for a wide range of pharmacological activities, with a pyridine ring, a common heterocycle in medicinal chemistry.[5][8] This combination makes it an interesting scaffold, but also one that requires careful scrutiny for potential ADMET liabilities. For instance, sulfonamides can be associated with hypersensitivity reactions or cytochrome P450 (CYP) inhibition, while the pyridine moiety can influence solubility and metabolic pathways. This guide will systematically de-risk and characterize this molecule.

Foundational Analysis: Physicochemical Properties

Before delving into complex biological assays, an understanding of the fundamental physicochemical properties of N-(pyridin-2-yl)methanesulfonamide is essential, as these properties heavily influence its ADMET profile.[9]

Structure:

  • Compound Name: N-(pyridin-2-yl)methanesulfonamide

  • CAS Number: 1197-23-5[10]

  • Molecular Formula: C6H8N2O2S

  • Molecular Weight: 172.21 g/mol

  • SMILES: CS(=O)(=O)Nc1ccccn1

These basic parameters are the input for most in silico prediction models and are critical for preparing solutions for in vitro experiments.

Phase I: In Silico ADMET Prediction

Computational, or in silico, modeling serves as a rapid, cost-effective first pass to predict the ADMET profile of a compound.[4][11] By leveraging large datasets and sophisticated algorithms, these tools can flag potential liabilities and prioritize resources for experimental validation.[12] We will utilize a consensus approach, drawing predictions from several freely available platforms like ADMETlab 2.0 and SwissADME to increase confidence.[11][13]

Absorption

Absorption predicts how the compound enters the bloodstream. Key parameters include solubility and intestinal permeability.

  • Aqueous Solubility: Poor solubility can lead to low and erratic absorption. Predictions will indicate if the compound is likely to be soluble at physiological pH.

  • Intestinal Permeability (Caco-2): The Caco-2 cell line is a model of the intestinal epithelium.[14] High predicted Caco-2 permeability suggests good potential for oral absorption.

  • P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can pump drugs out of cells, reducing absorption. It is critical to predict if our compound is a P-gp substrate or inhibitor.

Distribution

Distribution describes how a drug spreads throughout the body's fluids and tissues.[15]

  • Plasma Protein Binding (PPB): Highly protein-bound drugs have less free compound available to exert a therapeutic effect. Typically, PPB >99% can be problematic.

  • Blood-Brain Barrier (BBB) Penetration: This is crucial for CNS-targeted drugs and a safety concern for non-CNS drugs.

Metabolism

Metabolism is the biotransformation of the drug, primarily by Cytochrome P450 (CYP) enzymes in the liver.[11]

  • CYP Substrate/Inhibitor Prediction: Predicting interactions with the main CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) is vital.[11] Inhibition of these enzymes is a primary cause of drug-drug interactions.[14]

  • Sites of Metabolism (SOM): In silico tools can predict which atoms on the molecule are most likely to be metabolized, providing insight for chemists to improve metabolic stability.

Excretion

Excretion is the removal of the drug and its metabolites from the body.

  • Total Clearance: This parameter combines all elimination processes and determines the dosing regimen.

Toxicity

Early toxicity prediction helps eliminate compounds with a high risk of causing adverse effects.

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias. This is a critical safety checkpoint.

  • Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations, a marker for carcinogenicity.

  • Hepatotoxicity (H-HT): Predicts the risk of drug-induced liver injury.

Table 1: Summary of In Silico ADMET Predictions for N-(pyridin-2-yl)methanesulfonamide

ADMET ParameterPredicted Value/ClassificationImplication for Drug Development
Absorption
Aqueous SolubilityModerately SolubleMay not present significant formulation challenges for oral delivery.
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityHighSuggests good passive diffusion across the intestinal barrier.
P-gp SubstrateNoLow risk of being actively pumped out of target cells, enhancing bioavailability.
Distribution
Plasma Protein BindingLow-ModerateA significant fraction of the drug is expected to be free and pharmacologically active.
BBB PenetrationYesPotential for CNS effects (desirable for a CNS target, a liability otherwise).
Metabolism
CYP2D6 InhibitorYesPotential Red Flag: Risk of drug-drug interactions with other drugs metabolized by CYP2D6.
CYP3A4 InhibitorNoLower risk of interactions with the most common metabolic pathway.
Excretion
Total ClearanceLowSuggests a potentially longer half-life, which may allow for less frequent dosing.
Toxicity
hERG InhibitionNon-inhibitorLow risk of drug-induced QT prolongation and associated cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.
HepatotoxicityLow riskReduced likelihood of causing drug-induced liver injury.

Note: These are representative predictions based on typical outputs of common in silico tools. Actual values would be generated using the compound's SMILES string in platforms like SwissADME or ADMETlab 2.0.

Phase II: In Vitro Experimental Validation

While in silico tools provide valuable guidance, their predictions must be confirmed through robust in vitro experiments.[2][6] These assays provide quantitative data to build a reliable ADMET profile and establish in vitro-in vivo correlations (IVIVE). All protocols must adhere to Good Laboratory Practices (GLP) where applicable to ensure data integrity.[16][17]

Integrated ADMET Profiling Workflow

The following diagram illustrates a logical, tiered approach to in vitro validation, prioritizing assays that address the most critical questions first.

ADMET_Workflow cluster_0 Tier 1: Critical Screening cluster_1 Tier 2: Mechanistic & Safety Follow-up cluster_2 Decision Point Solubility Aqueous Solubility PAMPA PAMPA (Permeability) Solubility->PAMPA Decision Go / No-Go Optimize Solubility->Decision Caco2 Caco-2 Permeability (Confirm PAMPA & check efflux) PAMPA->Caco2 MetStab Microsomal Stability CYP_Inhib CYP Inhibition Panel (Address DDI risk) MetStab->CYP_Inhib MetStab->Decision Cytotox Cytotoxicity (HepG2) hERG hERG Assay (Cardiac Safety) Cytotox->hERG Cytotox->Decision Caco2->Decision CYP_Inhib->Decision hERG->Decision PPB Plasma Protein Binding PPB->Decision

Caption: Tiered workflow for in vitro ADMET validation.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

Rationale: This assay provides a quantitative measure of the compound's intrinsic clearance (Clint) by the major drug-metabolizing enzymes. A high clearance rate suggests the compound may have a short half-life in vivo, potentially requiring frequent or high doses.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(pyridin-2-yl)methanesulfonamide in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 20 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 M NADPH stock solution in buffer.

    • Prepare positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the disappearance of the parent compound over time using LC-MS/MS.

  • Data Analysis:

    • Plot the natural log of the peak area ratio (compound/internal standard) versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) in µL/min/mg protein.

Experimental Protocol: Cytochrome P450 Inhibition Assay

Rationale: This assay validates the in silico prediction of CYP2D6 inhibition. Drug-drug interactions (DDIs) are a major safety concern, and demonstrating a lack of potent CYP inhibition is critical for development.[14]

Methodology:

  • Reagent Preparation:

    • Use a commercially available kit with a fluorescent probe substrate specific for CYP2D6 (e.g., AMMC).

    • Prepare a serial dilution of N-(pyridin-2-yl)methanesulfonamide (e.g., from 100 µM to 0.1 µM).

    • Prepare a known CYP2D6 inhibitor as a positive control (e.g., Quinidine).

  • Incubation:

    • In a black 96-well plate, add buffer, human liver microsomes, and either the test compound, positive control, or vehicle (DMSO).

    • Add the CYP2D6-specific substrate.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for the recommended time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction according to the kit protocol.

    • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Integration and Decision-Making

The ultimate goal is to synthesize all in silico and in vitro data to form a holistic view of the compound's potential.

Table 2: Integrated ADMET Profile of N-(pyridin-2-yl)methanesulfonamide

ParameterIn Silico PredictionIn Vitro Result (Example)Assessment & Action
Metabolic Stability Low Clearancet½ = 45 minFavorable: The compound is moderately stable, supporting a reasonable in vivo half-life. Proceed.
CYP2D6 Inhibition InhibitorIC50 = 2.5 µMPotential Liability: The compound is a moderate inhibitor. Assess the therapeutic window. If the efficacious concentration is much lower than 2.5 µM, the risk may be acceptable. Otherwise, consider chemical modification to reduce inhibition.
Permeability (PAMPA) HighPe = 12 x 10⁻⁶ cm/sFavorable: High passive permeability confirmed. Good prospect for oral absorption.
Hepatotoxicity (HepG2) Low RiskIC50 > 100 µMFavorable: Low potential for direct cytotoxicity to liver cells.

This integrated profile allows for an evidence-based decision.

Decision_Tree Start N-(pyridin-2-yl)methanesulfonamide ADMET Profile Check_Safety Major Safety Flags? (hERG, Ames) Start->Check_Safety Check_PK Favorable PK Profile? (Solubility, Permeability, Stability) Check_Safety->Check_PK No Stop_Safety STOP: Unacceptable Safety Risk Check_Safety->Stop_Safety Yes Check_DDI High DDI Risk? (CYP Inhibition < 1 µM) Check_PK->Check_DDI Yes Stop_PK STOP or OPTIMIZE: Poor Pharmacokinetics Check_PK->Stop_PK No Optimize_DDI OPTIMIZE: Mitigate DDI Risk Check_DDI->Optimize_DDI Yes Proceed PROCEED: Advance to In Vivo PK Studies Check_DDI->Proceed No

Caption: Decision-making flowchart based on integrated ADMET data.

Conclusion

The ADMET profile of N-(pyridin-2-yl)methanesulfonamide, as characterized by this integrated in silico and in vitro approach, appears largely favorable but with one notable flag: moderate inhibition of CYP2D6. The compound exhibits promising solubility and permeability, good metabolic stability, and a low risk of major toxicities such as cardiotoxicity and mutagenicity. The key takeaway for the project team is that while the core scaffold is promising, the potential for drug-drug interactions via CYP2D6 must be addressed. The next logical steps would be to either confirm a sufficient safety margin between the therapeutic dose and the inhibitory concentration or to initiate a medicinal chemistry effort to synthesize analogues with reduced CYP2D6 activity while retaining the desired pharmacological effect. This systematic profiling provides clear, actionable guidance, underscoring the value of a comprehensive, front-loaded ADMET strategy in modern drug discovery.

References

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Preclinical Efficacy Evaluation of N-(pyridin-2-yl)methanesulfonamide in Animal Models

Prepared by: Senior Application Scientist, Preclinical Pharmacology Document ID: AN-PM-202601-V1 Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology

Document ID: AN-PM-202601-V1

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical animal model studies to evaluate the therapeutic efficacy of N-(pyridin-2-yl)methanesulfonamide. While primarily documented as a chemical intermediate in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, its structural motifs suggest a potential for independent biological activity. This guide outlines a logical, multi-stage research program, beginning with initial tolerability assessments and progressing to validated models of inflammation and nociception. The protocols provided are designed to ensure scientific rigor, reproducibility, and the generation of decision-enabling data for further development.

Part 1: Strategic Overview & Scientific Rationale

Introduction to N-(pyridin-2-yl)methanesulfonamide

N-(pyridin-2-yl)methanesulfonamide is a sulfonamide derivative that has been identified as a key intermediate in the synthesis of various biologically active molecules, including potent COX-2 inhibitors. The sulfonamide moiety is a well-known pharmacophore present in many approved drugs, including diuretics, antibiotics, and anti-inflammatory agents. Its structural similarity to celecoxib and other coxibs provides a strong rationale for investigating its intrinsic anti-inflammatory and analgesic properties. This application note presupposes that preliminary in vitro screening (e.g., enzyme inhibition assays, cell-based assays) has indicated potential therapeutic activity, warranting progression to in vivo efficacy testing.

The Preclinical Efficacy Testing Cascade

A structured, tiered approach is critical to efficiently evaluate a novel compound. This minimizes animal use in accordance with the 3Rs principle (Replacement, Reduction, Refinement) and ensures that resources are allocated to the most promising candidates. Our proposed workflow follows a logical progression from safety and exposure to acute and then chronic disease models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Acute Efficacy Models cluster_2 Phase 3: Chronic Efficacy Models A Acute Tolerability & Dose Range Finding (DRF) B Pharmacokinetic (PK) Profiling (e.g., Oral, IV) A->B Inform Dosing Regimen C Carrageenan-Induced Paw Edema (Inflammation) B->C Select Doses for Efficacy D Formalin Test (Nociception) B->D Select Doses for Efficacy E Adjuvant-Induced Arthritis (AIA) (Chronic Inflammation & Pain) C->E Positive data informs progression to chronic model D->E Positive data informs progression to chronic model

Figure 1: A tiered experimental workflow for in-vivo evaluation.

Part 2: Foundational In-Vivo Studies

Before efficacy can be assessed, it is imperative to understand the compound's safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME).

Protocol: Acute Tolerability and Dose-Range Finding (DRF)

Objective: To determine the maximum tolerated dose (MTD) and identify a range of safe doses for subsequent efficacy studies.

Rationale: Efficacy data is meaningless without understanding its proximity to toxicological thresholds. This study prevents confounding results due to adverse effects and is a critical first step in any in vivo program.

Methodology:

  • Animal Model: Use the same rodent strain planned for efficacy studies (e.g., Male Sprague-Dawley rats, 200-250g).

  • Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-5 dose groups of N-(pyridin-2-yl)methanesulfonamide.

  • Dose Selection: Use a logarithmic dose escalation (e.g., 10, 100, 1000 mg/kg). The starting dose should be based on any available in vitro data or predicted from structural analogs.

  • Vehicle Formulation: The vehicle must be non-toxic and capable of solubilizing the compound. A common starting point is 0.5% carboxymethylcellulose (CMC) with 0.1% Tween-80 in sterile water.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage, p.o.).

  • Monitoring: Observe animals continuously for the first 4 hours post-dose, and then at 24 and 48 hours. Record clinical signs of toxicity (e.g., lethargy, piloerection, altered gait, convulsions) and any mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity. Doses for efficacy studies should be selected well below the MTD.

Protocol: Preliminary Pharmacokinetic (PK) Profiling

Objective: To characterize the plasma concentration-time profile of the compound after a single dose.

Rationale: Establishing a clear link between drug exposure (PK) and pharmacological effect (pharmacodynamics, PD) is fundamental. This study helps determine key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure), which are essential for designing rational dosing schedules in longer-term studies.

Methodology:

  • Animal Model: Cannulated rats (e.g., jugular vein cannulation) are preferred for serial blood sampling to reduce animal numbers and stress.

  • Group Allocation: A minimum of 3-5 animals per route of administration (e.g., intravenous (IV) and oral (p.o.)).

  • Dosing:

    • IV Group: Administer a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Oral Group: Administer a dose selected from the DRF study (e.g., 50 mg/kg).

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) at pre-defined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-(pyridin-2-yl)methanesulfonamide in plasma using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters and determine oral bioavailability (F%).

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to peak efficacy and potential for acute toxicity.
Tmax Time at which Cmax is observedIndicates the rate of absorption.
AUC Area Under the Curve (Concentration vs. Time)Represents total drug exposure over time.
t1/2 Half-lifeDetermines dosing interval required to maintain exposure.
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation.
Table 1: Key Pharmacokinetic Parameters

Part 3: Efficacy Evaluation in Acute Models

Model: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of the compound.

Rationale: This is a gold-standard, highly reproducible model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response characterized by the release of histamine and serotonin in the first phase, followed by prostaglandin and nitric oxide production in the second phase. Inhibition of edema in the later phase is indicative of COX enzyme inhibition.

G A 1. Acclimatize & Baseline Paw Volume B 2. Pre-treatment with Vehicle, Test Compound, or Reference A->B C 3. Subplantar Injection of 1% Carrageenan B->C D 4. Measure Paw Volume (e.g., hourly for 4-6h) C->D E 5. Calculate % Inhibition of Edema D->E

Figure 2: Workflow for the Carrageenan-Induced Paw Edema model.

Protocol:

  • Animal Model: Male Sprague-Dawley rats (180-220g).

  • Group Allocation (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: N-(pyridin-2-yl)methanesulfonamide (Low Dose, p.o.)

    • Group 3: N-(pyridin-2-yl)methanesulfonamide (Mid Dose, p.o.)

    • Group 4: N-(pyridin-2-yl)methanesulfonamide (High Dose, p.o.)

    • Group 5: Positive Control (e.g., Indomethacin 5 mg/kg or Celecoxib 30 mg/kg, p.o.)

  • Procedure: a. Measure the baseline volume of the right hind paw of each rat using a plethysmometer. b. Administer the vehicle, test compound, or positive control orally. c. After a set pre-treatment time based on PK data (e.g., 60 minutes), inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) for each animal at each time point: ΔV = V_t - V_0.

    • Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition
Vehicle (0.5% CMC)-0.78 ± 0.05-
Test Compound10(Example Data)(Example Data)
Test Compound30(Example Data)(Example Data)
Test Compound100(Example Data)(Example Data)
Indomethacin50.35 ± 0.0455.1%
Table 2: Example Data Layout for Paw Edema Study

Part 4: Efficacy Evaluation in Chronic Models

Model: Adjuvant-Induced Arthritis (AIA) in Rats

Objective: To evaluate the therapeutic efficacy of the compound in a chronic, immune-mediated inflammatory disease model.

Rationale: The AIA model shares many pathological features with human rheumatoid arthritis, including chronic inflammation, joint destruction, and pain. It is an excellent model to assess a compound's ability to modify disease progression over a longer treatment period, providing more clinically relevant data than acute models.

Protocol:

  • Animal Model: Male Lewis rats (175-200g) are particularly susceptible.

  • Induction of Arthritis: a. On Day 0, animals are anesthetized and administered a single intradermal injection of 0.1 mL of Mycobacterium tuberculosis (e.g., strain H37Ra) in mineral oil (Complete Freund's Adjuvant, CFA) into the subplantar region of the right hind paw.

  • Group Allocation and Dosing (n=8-10 per group):

    • Group 1: Non-arthritic control (No CFA).

    • Group 2: Arthritic Vehicle Control (CFA + Vehicle).

    • Group 3-5: Arthritic + Test Compound (Low, Mid, High Doses).

    • Group 6: Arthritic + Positive Control (e.g., Methotrexate 0.3 mg/kg, biw).

    • Dosing Regimen: Prophylactic (dosing starts on Day 0) or Therapeutic (dosing starts after onset of secondary symptoms, e.g., Day 9). The therapeutic regimen is often considered more clinically relevant.

  • Efficacy Endpoints: a. Clinical Score: Score animals 3-4 times per week for signs of arthritis in all four paws on a scale of 0-4 per paw (0=normal, 4=severe swelling and erythema). b. Paw Volume: Measure the volume of both hind paws periodically. c. Body Weight: Monitor body weight as an indicator of general health. d. Terminal Endpoints (e.g., Day 21 or 28):

    • Histopathology: Collect ankle joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
    • Biomarkers: Collect blood to measure systemic inflammatory markers (e.g., C-Reactive Protein, cytokines like TNF-α, IL-6).
  • Data Analysis: Analyze clinical scores and paw volumes over time using a two-way repeated measures ANOVA. Terminal endpoints can be analyzed with a one-way ANOVA.

Part 5: Concluding Remarks

This document provides a foundational framework for the preclinical evaluation of N-(pyridin-2-yl)methanesulfonamide. The progression from tolerability and PK to acute and chronic models of inflammation represents a robust and scientifically sound pathway for characterizing its therapeutic potential. Positive results from these studies would provide a strong data package to support further investigation, including mechanism of action studies and formal IND-enabling toxicology.

References

  • Title: Process for preparing celecoxib.
  • Title: Guidance for Industry: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The carrageenan-induced paw edema model in the rat. Source: In Pharmacological Methods in the Control of Inflammation (1989). Alan R. Liss, Inc. URL: [Link]

  • Title: Synthesis and biological evaluation of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, Volume 15, Issue 22. URL: [Link]

  • Title: Adjuvant-Induced Arthritis in Rats. Source: Current Protocols in Immunology. URL: [Link]

Application

Application Notes &amp; Protocols: Formulation of N-(pyridin-2-yl)methanesulfonamide for In Vivo Preclinical Studies

Disclaimer: This document is intended for research purposes only. It provides a generalized framework and starting protocols for the formulation of N-(pyridin-2-yl)methanesulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for research purposes only. It provides a generalized framework and starting protocols for the formulation of N-(pyridin-2-yl)methanesulfonamide. All procedures should be performed by qualified personnel in a laboratory setting, adhering to institutional and national safety guidelines. The protocols provided herein are starting points and must be optimized and validated by the end-user for their specific compound and study design.

Introduction: The Formulation Challenge

N-(pyridin-2-yl)methanesulfonamide is a novel chemical entity whose successful preclinical evaluation hinges on the development of a robust and reproducible formulation. A significant hurdle in the early development of new chemical entities (NCEs) is often poor aqueous solubility, which can lead to low or erratic oral bioavailability.[1][2] This complicates the assessment of pharmacodynamic and toxicological properties, potentially leading to the premature termination of a promising therapeutic candidate.[3][4]

The primary objective of this application note is to provide a comprehensive, scientifically-grounded guide for researchers to develop a viable formulation of N-(pyridin-2-yl)methanesulfonamide for in vivo studies, particularly for oral administration in rodent models. The narrative emphasizes the causality behind experimental choices, ensuring that the protocols are not merely a set of instructions but a self-validating system for robust scientific inquiry.

Pre-formulation Assessment: Know Your Molecule

Before embarking on formulation development, a thorough understanding of the physicochemical properties of N-(pyridin-2-yl)methanesulfonamide is paramount.[5] This data-driven approach informs the selection of an appropriate formulation strategy.

Table 1: Essential Physicochemical Parameters for N-(pyridin-2-yl)methanesulfonamide

ParameterImportance in FormulationRecommended Analytical Method
Aqueous Solubility Determines the feasibility of a simple solution vs. a more complex formulation (e.g., suspension, lipid-based system).Shake-flask method with HPLC-UV quantification at various pH values (e.g., 2.0, 4.5, 6.8, 7.4).
pKa Predicts the ionization state of the molecule at different physiological pHs, which influences solubility and permeability.Potentiometric titration or capillary electrophoresis.
LogP / LogD Indicates the lipophilicity of the compound, which affects its solubility in both aqueous and lipid vehicles and its potential for membrane permeation.HPLC-based methods or computational prediction (e.g., CLogP).
Melting Point Provides an indication of the crystal lattice energy, which can correlate with solubility.Differential Scanning Calorimetry (DSC).
Solid-State Form Polymorphism can significantly impact solubility and dissolution rate.X-ray Powder Diffraction (XRPD), DSC.

Causality: A compound with low aqueous solubility (<10 µg/mL) and high lipophilicity (LogP > 3) is a classic Biopharmaceutics Classification System (BCS) Class II or IV candidate.[1] For such molecules, a simple aqueous solution is often not feasible at the required dose levels. Therefore, strategies must focus on enhancing solubility or administering the compound as a dispersion, such as a suspension.[2]

Formulation Strategy: A Stepwise Approach to an Oral Suspension

For a compound with anticipated poor solubility like N-(pyridin-2-yl)methanesulfonamide, an aqueous suspension is a common, robust, and pragmatic choice for initial preclinical studies.[4][6] It avoids the use of harsh organic co-solvents that can have their own toxicities and confounding pharmacological effects.[7][8]

The workflow for developing a suspension can be visualized as a logical progression from vehicle selection to final characterization.

Suspension_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Quality Control cluster_2 Phase 3: In-Vivo Application A API Particle Size Reduction (Micronization) B Vehicle Preparation (Suspending & Wetting Agents) C API Incorporation B->C Homogenization D Visual Inspection (Homogeneity) C->D E Particle Size Analysis D->E F pH & Viscosity Measurement E->F G Concentration Verification (HPLC) F->G H Dose Administration (e.g., Oral Gavage) G->H I Stability Assessment (During Dosing Period) H->I

Caption: Workflow for Suspension Formulation Development.

Protocol: Preparation of a 10 mg/mL Oral Suspension

This protocol details the preparation of a 100 mL batch of a 10 mg/mL suspension, a common concentration for rodent toxicology and efficacy studies.

Materials & Equipment:

  • N-(pyridin-2-yl)methanesulfonamide (micronized, if possible)

  • Suspending Agent: 0.5% (w/v) Sodium Carboxymethylcellulose (Na-CMC)

  • Wetting Agent: 0.1% (w/v) Polysorbate 80 (Tween® 80)

  • Vehicle: Purified Water or 0.9% Saline

  • Analytical Balance

  • Magnetic Stirrer and Stir Bar

  • Homogenizer (e.g., rotor-stator or ultrasonic)

  • Volumetric Flasks and Graduated Cylinders

  • pH Meter

Step-by-Step Methodology:

  • Vehicle Preparation:

    • Add approximately 80 mL of purified water to a beaker with a magnetic stir bar.

    • Slowly sprinkle 0.5 g of Na-CMC onto the vortex of the stirring water to prevent clumping. Stir until fully dissolved (this may take 30-60 minutes). Rationale: Na-CMC is a viscosity-enhancing polymer that slows the sedimentation of drug particles, ensuring dose uniformity.[9]

    • Add 0.1 g of Polysorbate 80 to the Na-CMC solution and stir until dissolved. Rationale: Polysorbate 80 is a surfactant that acts as a wetting agent. It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion.[10]

  • API Incorporation:

    • Accurately weigh 1.0 g of N-(pyridin-2-yl)methanesulfonamide.

    • Create a paste by adding a small volume (~2-3 mL) of the prepared vehicle to the drug powder and triturating with a spatula. Rationale: This pre-wetting step is critical to prevent powder agglomeration when added to the bulk vehicle.

    • Slowly add the paste to the stirring vehicle.

    • Rinse the weighing container and spatula with small aliquots of the vehicle to ensure complete transfer of the API.

  • Homogenization & Final Volume Adjustment:

    • Increase the stirring speed and subject the suspension to high-shear homogenization for 5-10 minutes. Rationale: Homogenization breaks down any remaining agglomerates and ensures a fine, uniform particle distribution throughout the vehicle.

    • Transfer the homogenized suspension to a 100 mL volumetric flask.

    • Rinse the beaker with the vehicle and add it to the flask, then bring the volume to 100 mL.

    • Stopper and invert the flask multiple times to ensure final homogeneity.

Quality Control and Validation: Ensuring a Trustworthy Formulation

A formulation is only as reliable as its characterization. Rigorous quality control is a non-negotiable step to ensure the integrity of in vivo study data.[11]

Table 2: Key Quality Control Assays for the Suspension Formulation

AssayPurposeAcceptance Criteria (Example)Method
Visual Inspection Assess for homogeneity, caking, or large agglomerates.Uniform, milky appearance with no visible clumps. Easily re-suspended upon gentle shaking.Macroscopic and microscopic observation.
Particle Size Distribution Ensures consistency between batches and influences dissolution rate and bioavailability.[12]D90 < 20 µm. A narrow distribution is desirable.Laser Diffraction or Dynamic Light Scattering.
pH Measurement Ensure the pH is within a physiologically tolerable range (typically 4-8 for oral administration).pH 6.0 - 7.5Calibrated pH meter.
Viscosity Confirms the properties of the suspending vehicle and its ability to maintain dispersion.Target viscosity ± 10% (e.g., 15-30 cP).Rotational Viscometer.
Concentration Verification Confirms the final drug concentration is accurate.90% - 110% of the target concentration (10 mg/mL).[13]Validated HPLC-UV method.[14][15]
Protocol: HPLC Method for Concentration Verification

A validated HPLC method is essential for confirming the dose administered to the animals.

Suggested Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a wavelength of maximum absorbance (λmax) for N-(pyridin-2-yl)methanesulfonamide.

  • Run Time: ~5-10 minutes

Validation Parameters: The method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.[15][16]

  • Sample Preparation: Accurately pipette 1.0 mL of the stirred suspension into a 100 mL volumetric flask. Dilute to volume with a suitable organic solvent (e.g., acetonitrile) in which the drug is freely soluble. Sonicate to ensure complete dissolution. Further dilute as necessary to fall within the linear range of the standard curve.

  • Standard Preparation: Prepare a stock solution of N-(pyridin-2-yl)methanesulfonamide in the same diluent. Create a standard curve with at least 5 concentration points bracketing the expected sample concentration.

  • Analysis: Inject the standards and samples. Calculate the concentration of the suspension sample against the standard curve, accounting for all dilution factors.

In Vivo Study Design and Administration Considerations

The ultimate test of a formulation is its performance in vivo. Careful planning is essential for a successful and ethical study, as outlined by the PREPARE guidelines.[17][18][19][20]

InVivo_Considerations Formulation Validated Formulation VehicleGroup Vehicle Control Group Formulation->VehicleGroup DoseVolume Dose Volume Calculation (e.g., 10 mL/kg) Formulation->DoseVolume Homogeneity Continuous Stirring During Dosing Formulation->Homogeneity Toxicity Vehicle Toxicity Check VehicleGroup->Toxicity Isolates compound effect DoseVolume->Homogeneity Ensures accurate dosing Stability Use-Life Stability Homogeneity->Stability Maintains consistency

Caption: Key considerations for in vivo study design.

  • Vehicle Control Group: A vehicle-only control group is mandatory to differentiate any effects of the formulation excipients from the pharmacological or toxicological effects of the test article.[7][21]

  • Dose Volume: The dosing volume should be appropriate for the species (e.g., typically 5-10 mL/kg for rats and mice via oral gavage).

  • Homogeneity During Dosing: The suspension must be continuously stirred (e.g., on a magnetic stir plate) during the dosing procedure to prevent settling and ensure each animal receives the correct dose.

  • Stability: The formulation should be stable for the duration of the study under the specified storage conditions. For a simple suspension, it is best practice to prepare it fresh daily or every few days, with stability data to support the storage period.[22]

  • Toxicity Studies: Initial dose range-finding (DRF) studies help determine the maximum tolerated dose (MTD) and inform dose selection for subsequent efficacy or toxicology studies.[23]

Troubleshooting

ProblemPotential CauseSuggested Solution
Drug powder does not wet/disperse Insufficient wetting agent; High static charge on powder.Increase wetting agent concentration slightly (e.g., to 0.2%). Ensure the pre-wetting paste step is performed thoroughly.
Rapid settling of suspension Insufficient viscosity; Large particle size.Increase suspending agent concentration (e.g., to 1.0% Na-CMC). Ensure API is micronized or properly homogenized.
Inconsistent dosing results Inadequate re-suspension before drawing dose; Settling during dosing procedure.Vigorously shake the bulk formulation before drawing each dose. Use a magnetic stirrer to keep the suspension uniform during the entire dosing process.
HPLC analysis shows low concentration Incomplete dissolution during sample preparation; Adsorption to container.Increase sonication time/energy for sample prep. Use silanized glassware if adsorption is suspected. Verify the solubility of the API in the chosen diluent.

References

  • Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. [Link]

  • PREPARE: guidelines for planning animal research and testing. (2017). PMC - NIH. [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. (n.d.). PMC - PubMed Central. [Link]

  • Physicochemical Characterization and Evaluation of the Suspending Properties of Boswellia papyrifera Gum in Metronidazole Benzoate Suspension. (n.d.). NIH. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). PubMed. [Link]

  • Pharmaceutical Suspensions: Pharmacist has the Very Best Possible Formulation for the Job at Hand. (n.d.). ResearchGate. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). ResearchGate. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]

  • PREPARE. (n.d.). Norecopa. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). PubMed Central. [Link]

  • Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents. (n.d.).
  • Preparation, Storage and Labeling of Drug and Chemical Formulations. (n.d.). University of Washington. [Link]

  • validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2021). ResearchGate. [Link]

  • Vehicles for Animal Studies. (n.d.). Gad Consulting Services. [Link]

  • Formulation strategies for poorly soluble drugs. (2024). ResearchGate. [Link]

  • Effect of particle size on in vivo performances of long-acting injectable drug suspension. (2021). ResearchGate. [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations. (2015). ResearchGate. [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2007). ResearchGate. [Link]

  • Formulation of poorly soluble compounds. (2010). EMA. [Link]

  • (PDF) PREPARE: guidelines for planning animal research and testing. (2017). ResearchGate. [Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. (2010). Taylor & Francis. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (n.d.). NIH. [Link]

  • PHARMACEUTICAL SUSPENSIONS AN UPDATED REVIEW FOR PATIENT COMPLIANCE WITH ORAL DOSAGE FORMS. (n.d.). Jetir.Org. [Link]

  • Toxicology. (n.d.). Aurigene Pharmaceutical Services. [Link]

  • PREPARE: guidelines for planning animal research and testing. (n.d.). PAASP GmbH. [Link]

  • HPLC analytical Method development: an overview. (2024). PharmaCores. [Link]

  • Drug Formulation: Suspension Q&A. (n.d.). BioDuro-Sundia. [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening with N-(pyridin-2-yl)methanesulfonamide

Authored by: A Senior Application Scientist Date: January 25, 2026 Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) of N-(pyridin-2-yl)methanesulfonamide and its analogs. The...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Date: January 25, 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of N-(pyridin-2-yl)methanesulfonamide and its analogs. The N-(pyridin-2-yl)sulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including but not limited to, anticancer, antifungal, and enzyme inhibitory properties.[1][2][3] These application notes are designed for researchers, scientists, and drug development professionals engaged in the identification of novel therapeutic agents. We present a detailed protocol for a representative biochemical enzyme inhibition assay, a common application for this class of compounds, and discuss the critical parameters for successful HTS campaigns.

Introduction: The Therapeutic Potential of N-(pyridin-2-yl)sulfonamides

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a multitude of clinically approved drugs. When coupled with a pyridine ring, as in the case of N-(pyridin-2-yl)methanesulfonamide, the resulting scaffold offers a versatile platform for drug discovery. The pyridine moiety can engage in various non-covalent interactions with biological targets, while the sulfonamide group can act as a hydrogen bond donor and acceptor, as well as a mimic of other functional groups.

Derivatives of the N-(pyridin-2-yl)sulfonamide core have been identified as potent inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1, Werner syndrome protein (WRN) helicase, and HMG-CoA reductase.[4][5][6] Furthermore, compounds bearing this scaffold have demonstrated activity against cancer cell lines and pathogenic microbes.[2][3][7] Given this broad biological activity, N-(pyridin-2-yl)methanesulfonamide represents a valuable starting point for HTS campaigns aimed at discovering novel modulators of a wide array of biological targets.

High-throughput screening (HTS) is a powerful methodology in drug discovery that utilizes automation to rapidly assess the biological or biochemical activity of a large number of compounds.[8][9] The primary objective of an HTS campaign is the identification of "hits" or "leads" that can be further optimized into clinical candidates.[8] This guide will provide a detailed, field-proven protocol for a typical HTS enzyme inhibition assay, which can be adapted for screening N-(pyridin-2-yl)methanesulfonamide and its derivatives against a specific enzyme of interest.

General Considerations for HTS Assay Development

Before initiating a large-scale screen, it is imperative to develop a robust and reliable assay. The following are key considerations:

  • Target Selection: The choice of the biological target should be based on a strong rationale linking it to the disease of interest.

  • Assay Format: The assay can be biochemical (e.g., enzyme inhibition, receptor binding) or cell-based (e.g., reporter gene, cytotoxicity). The choice depends on the nature of the target and the desired information.

  • Reagent Stability: All reagents, including the enzyme, substrate, and detection reagents, must be stable under the assay conditions for the duration of the screen.

  • Signal Window: The assay should have a sufficiently large signal window (the difference between the positive and negative controls) to reliably identify active compounds.

  • Z'-factor: This statistical parameter is a measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

  • Compound Management: Proper handling and storage of the compound library are crucial to ensure the integrity of the molecules being screened.

HTS Workflow for an Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify enzyme inhibitors.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up Assay_Dev Assay Miniaturization (384/1536-well) Reagent_Stab Reagent Stability Testing Assay_Dev->Reagent_Stab Z_Factor Z'-Factor Determination Reagent_Stab->Z_Factor Compound_Plating Compound Library Plating Z_Factor->Compound_Plating Proceed to HTS Reagent_Addition Enzyme/Substrate Addition Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection Incubation->Detection Hit_Picking Hit Selection (Primary Data Analysis) Detection->Hit_Picking Data Analysis Dose_Response Dose-Response (IC50 Determination) Hit_Picking->Dose_Response SAR Structure-Activity Relationship (SAR) Dose_Response->SAR

A generalized workflow for a high-throughput screening campaign.

Detailed Protocol: Homogeneous Enzyme Inhibition Assay (e.g., Kinase Glo®)

This protocol describes a generic, luminescence-based assay to screen for inhibitors of a hypothetical kinase. This format is widely used and can be adapted for other ATP-dependent enzymes.

Principle of the Assay

The assay measures the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A proprietary luciferase/luciferin-based reagent is added, and the light produced is directly proportional to the ATP concentration. Inhibitors of the kinase will result in a higher concentration of remaining ATP and thus a brighter luminescent signal.

Materials and Reagents
  • Enzyme: Recombinant kinase of interest (e.g., from a commercial vendor).

  • Substrate: Peptide or protein substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay (Promega) or equivalent.

  • Test Compound: N-(pyridin-2-yl)methanesulfonamide and other library compounds dissolved in 100% DMSO.

  • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Microplates: 384-well, white, opaque microplates (e.g., Corning #3570).

  • Liquid Handling: Automated liquid handler (e.g., Echo acoustic dispenser, multidrop dispenser).

  • Plate Reader: Luminescence-capable plate reader.

Experimental Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 20 nL of each test compound from the library plates to the 384-well assay plates.

    • Add 20 nL of the positive control to designated wells.

    • Add 20 nL of DMSO to the negative control wells.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in assay buffer. The final concentration of the enzyme should be at its Km for the substrate.

    • Using a multidrop dispenser, add 10 µL of the 2X enzyme/substrate solution to each well of the assay plate.

    • Briefly centrifuge the plates (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

  • Initiation of Reaction:

    • Prepare a 2X ATP solution in assay buffer. The final concentration of ATP should be at its Km.

    • Add 10 µL of the 2X ATP solution to each well to start the reaction.

    • The final reaction volume is 20 µL.

  • Incubation:

    • Incubate the plates at room temperature for 60 minutes. The incubation time should be optimized during assay development to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis
  • Calculation of Percent Inhibition:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)

  • Hit Identification:

    • A "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

  • Dose-Response Analysis:

    • Hits from the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀).

    • A serial dilution of the hit compound is prepared and tested in the same assay.

    • The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Quantitative Data Summary

The following table provides an example of typical concentrations and parameters for the described HTS assay.

ParameterValue
Microplate Format 384-well
Final Assay Volume 20 µL
Test Compound Concentration 10 µM
Enzyme Concentration Km for substrate
Substrate Concentration Km for enzyme
ATP Concentration Km
Incubation Time 60 minutes
Incubation Temperature Room Temperature
Z'-Factor > 0.6

Self-Validating Systems: Ensuring Data Integrity

A robust HTS campaign incorporates several quality control measures to ensure the validity of the data.

  • Plate Uniformity: The signal across a plate containing only negative and positive controls should be uniform, with low variability.

  • Signal-to-Basal Ratio: The ratio of the signal from the positive control to the negative control should be sufficiently high.

  • Z'-Factor Calculation: The Z'-factor should be calculated for each plate to monitor the performance of the assay throughout the screen.

  • Confirmation of Hits: Primary hits should be re-tested to eliminate false positives.

  • Orthogonal Assays: Confirmed hits should be tested in a different, independent assay to confirm their activity and rule out assay artifacts.

Logical Relationships in Hit Triage

The process of selecting and advancing hits from a primary screen involves a series of logical steps to prioritize the most promising compounds.

Hit_Triage Primary_Screen Primary HTS (Single Concentration) Hit_Confirmation Hit Confirmation (Re-test) Primary_Screen->Hit_Confirmation Select Hits Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Confirm Hits Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Dose_Response->Orthogonal_Assay Prioritize Potent Hits SAR_Expansion SAR by Catalog (Analog Purchase & Testing) Orthogonal_Assay->SAR_Expansion Validate Mechanism Lead_Optimization Lead Optimization (Medicinal Chemistry) SAR_Expansion->Lead_Optimization Establish Preliminary SAR

A decision-making workflow for hit triage and progression.

Conclusion

N-(pyridin-2-yl)methanesulfonamide and its analogs represent a promising starting point for the discovery of novel therapeutic agents. The successful implementation of a high-throughput screening campaign requires careful assay development, robust execution, and rigorous data analysis. The protocols and guidelines presented in this document provide a solid foundation for researchers to initiate their own screening efforts with this versatile chemical scaffold. By adhering to the principles of scientific integrity and employing self-validating experimental designs, the probability of identifying high-quality, developable lead compounds can be significantly enhanced.

References

  • ResearchGate. Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. Available from: [Link]

  • ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available from: [Link]

  • Frontiers in Chemistry. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

  • Drug Design, Development and Therapy. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Available from: [Link]

  • PubMed. N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide: prospective ligands for metal coordination. Available from: [Link]

  • PubMed. Fast screening immunoassay of sulfonamides in commercial fish samples. Available from: [Link]

  • PubMed. N-(Pyridin-2-yl) arylsulfonamide inhibitors of 11β-hydroxysteroid dehydrogenase type 1: strategies to eliminate reactive metabolites. Available from: [Link]

  • ResearchGate. High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • PubMed. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Available from: [Link]

  • Google Patents. Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • PubMed. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Available from: [Link]

  • MDPI. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Available from: [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. Available from: [Link]

  • YouTube. Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. Available from: [Link]

  • ResearchGate. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol- 2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]

  • PubMed Central. Advances in high-throughput mass spectrometry in drug discovery. Available from: [Link]

  • Southern Research. High-Throughput Screening & Discovery. Available from: [Link]

  • PubMed. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Available from: [Link]

  • PubMed. Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate. Available from: [Link]

Sources

Application

Application and Protocols for Utilizing N-(pyridin-2-yl)methanesulfonamide in Folic Acid Synthesis Pathway Research

Introduction: The Enduring Significance of the Folic Acid Pathway as an Antimicrobial Target The folic acid (folate) synthesis pathway is a cornerstone of cellular metabolism, providing essential tetrahydrofolate cofacto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Folic Acid Pathway as an Antimicrobial Target

The folic acid (folate) synthesis pathway is a cornerstone of cellular metabolism, providing essential tetrahydrofolate cofactors for the biosynthesis of nucleic acids (DNA and RNA) and certain amino acids.[1][2] Crucially, while mammals obtain folates from their diet, many microorganisms, including a wide range of pathogenic bacteria, are auxotrophic for folate and must synthesize it de novo.[3] This fundamental metabolic difference presents a selective window for therapeutic intervention, making the folate pathway an attractive and long-standing target for antimicrobial drug development.[1][2][4]

One of the most well-validated enzymatic targets within this pathway is dihydropteroate synthase (DHPS).[4][5][6] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate to form 7,8-dihydropteroate, a direct precursor to dihydrofolic acid.[5][7] The sulfonamide class of antibiotics, the first commercially successful group of synthetic antimicrobials, function as competitive inhibitors of DHPS, mimicking the natural substrate PABA.[2][3][4]

This guide provides detailed application notes and protocols for the use of N-(pyridin-2-yl)methanesulfonamide , a representative sulfonamide, as a tool to study and inhibit the folic acid synthesis pathway. The principles and methodologies described herein are broadly applicable to the characterization of other potential DHPS inhibitors.

Mechanism of Action: N-(pyridin-2-yl)methanesulfonamide as a DHPS Inhibitor

N-(pyridin-2-yl)methanesulfonamide belongs to the sulfonamide class of compounds. The core mechanism of action for sulfonamides is their structural analogy to PABA.[2][4] The sulfonamide moiety is able to occupy the PABA-binding site within the DHPS active site, leading to competitive inhibition of the enzyme.[3] This blockage prevents the synthesis of dihydropteroate, thereby depleting the downstream folate pool and arresting bacterial growth.[1][2] This bacteriostatic effect allows the host's immune system to clear the infection.[2]

The pyridine ring in N-(pyridin-2-yl)methanesulfonamide can influence the compound's physicochemical properties, such as solubility and cell permeability, and may offer additional interactions within or near the enzyme's active site, potentially affecting its inhibitory potency.[8]

Visualizing the Folic Acid Synthesis Pathway and Inhibition

The following diagram illustrates the key steps in the bacterial folic acid synthesis pathway and highlights the point of inhibition by N-(pyridin-2-yl)methanesulfonamide.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibitor Inhibition Pteridine_precursor 6-Hydroxymethyl-7,8-dihydropteridine Pyrophosphate Dihydropteroate 7,8-Dihydropteroate Pteridine_precursor->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolic Acid (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolic Acid (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Nucleic Acid & Amino Acid Synthesis Tetrahydrofolate->Nucleic_Acids Inhibitor N-(pyridin-2-yl)methanesulfonamide Inhibitor->Pteridine_precursor Inhibits DHPS

Caption: Folic Acid Synthesis Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory properties of N-(pyridin-2-yl)methanesulfonamide. It is imperative to include appropriate controls, such as a known DHPS inhibitor (e.g., sulfamethoxazole) and a no-inhibitor control (vehicle, typically DMSO).

Protocol 1: In Vitro Enzymatic Assay for DHPS Inhibition

This protocol is adapted from established spectrophotometric assays for DHPS activity.[9][10] The principle involves a coupled enzyme reaction where the product of the DHPS reaction is further processed, leading to a measurable change in absorbance. A common method is to couple the release of pyrophosphate (PPi) to the oxidation of NADH.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-(pyridin-2-yl)methanesulfonamide against DHPS.

Materials:

  • Recombinant DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • N-(pyridin-2-yl)methanesulfonamide

  • Assay buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl2)[11]

  • Coupled enzyme system (e.g., pyrophosphate-dependent phosphofructokinase, aldolase, triose phosphate isomerase, glycerol-3-phosphate dehydrogenase)

  • NADH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(pyridin-2-yl)methanesulfonamide in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations for testing.

  • Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing the assay buffer, DHPP, PABA, the coupled enzyme system, and NADH.

  • Initiation of Reaction: Add the DHPS enzyme to each well to start the reaction. The final reaction volume is typically 100-200 µL.

  • Incubation and Measurement: Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).[9][11] The rate of NADH oxidation is proportional to the DHPS activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data to the no-inhibitor control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of N-(pyridin-2-yl)methanesulfonamide against a target bacterial strain.

Objective: To determine the lowest concentration of N-(pyridin-2-yl)methanesulfonamide that inhibits visible bacterial growth.

Materials:

  • N-(pyridin-2-yl)methanesulfonamide

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microplate

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial dilution of N-(pyridin-2-yl)methanesulfonamide in CAMHB in the wells of the 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control for growth (broth and inoculum only) and a negative control for sterility (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the logical flow for evaluating a potential DHPS inhibitor.

Workflow Start Compound Synthesis/ Acquisition Enzyme_Assay Protocol 1: In Vitro DHPS Enzymatic Assay Start->Enzyme_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 Whole_Cell_Assay Protocol 2: Whole-Cell Antimicrobial Susceptibility Testing IC50->Whole_Cell_Assay If potent MIC Determine MIC Value Whole_Cell_Assay->MIC Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies MIC->Data_Analysis End Lead Optimization/ Further Studies Data_Analysis->End

Caption: Workflow for DHPS Inhibitor Characterization.

Data Presentation: Hypothetical Inhibitory Activity

The following table presents hypothetical but realistic data for N-(pyridin-2-yl)methanesulfonamide, compared to the well-characterized sulfonamide, sulfamethoxazole.

CompoundDHPS IC50 (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
N-(pyridin-2-yl)methanesulfonamide15.23264
Sulfamethoxazole10.81632

Note: These values are for illustrative purposes. Actual values must be determined experimentally.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the consistent use of controls.

  • Enzymatic Assay: The inclusion of a known inhibitor like sulfamethoxazole provides a benchmark for assay performance. A no-enzyme control confirms that the observed signal change is enzyme-dependent.

  • Whole-Cell Assay: Positive and negative growth controls are essential to ensure the viability of the inoculum and the sterility of the medium, respectively. Comparing the results to a known antibiotic validates the susceptibility of the bacterial strain.

By adhering to these principles, researchers can ensure the generation of reliable and reproducible data, which is fundamental to the scientific process and drug development.

References

  • Synapse. (2024, June 21). What are Folate inhibitors and how do they work? Retrieved from [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. Molecules, 22(8), 1236.
  • Aryal, S. (2023, August 3). Folic acid synthesis inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. Retrieved from [Link]

  • Ninja Nerd. (2017, May 4). Antibiotics: Folic Acid Pathway Inhibitors: Part 2 [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase. Retrieved from [Link]

  • Zhao, S., et al. (2012). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 427(2), 193-198.
  • El-Gazzar, M. G., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. Molecules, 27(15), 4995.
  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333.
  • Ijuomah, A. O., Ike, D. C., & Obi, M. C. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173.
  • de Sousa, L. R. F., et al. (2020). Folate Pathway Inhibitors, An Underestimated and Underexplored Molecular Target for New Anti-tuberculosis Agents. Mini reviews in medicinal chemistry, 20(15), 1478–1495.
  • Al-Ktaifani, M. M., et al. (2015). Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide.
  • Wang, Y., et al. (2023).
  • Babaoglu, K., et al. (2004). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Chemical Biology, 9(5), 1117-1125.
  • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved from [Link]

  • Jin, G., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 896803.
  • Gümüş, M., et al. (2011). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 16(6), 4474-4484.
  • Balanda, A. O., et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6229.
  • White, E. L., et al. (2012). Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(12), 4057–4060.
  • Bermingham, A., & Derrick, J. P. (2002). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Journal of Antimicrobial Chemotherapy, 49(3), 559-561.
  • Rees, L., et al. (1995). The Synthesis of Folic Acid, Multiply Labelled with Stable Isotopes, for Bio-Availability Studies in Human Nutrition.
  • Synapse. (2024, June 21). What are bacterial DHPS inhibitors and how do they work? Retrieved from [Link]

  • Szymańska, E., et al. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 68(1), 77-83.
  • Kumar, A., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1971–1981.
  • Encyclopedia.pub. (n.d.). Folic Acid Antimetabolites. Retrieved from [Link]

  • Semantic Scholar. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Taylor, M. K., et al. (2011). N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide: prospective ligands for metal coordination. Acta Crystallographica Section C, 67(Pt 9), o343-o348.
  • Al-Otaibi, J. S., et al. (2024).
  • Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584–10600.
  • Hou, Y. J., et al. (2010). Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate. Acta Crystallographica Section E, 66(Pt 3), o707.

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Technical Notes & Optimization

Troubleshooting

"N-(pyridin-2-yl)methanesulfonamide" solubility issues in aqueous buffers

Welcome to the technical support resource for N-(pyridin-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(pyridin-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot solubility challenges encountered during experimentation with this compound in aqueous buffers. Our approach is rooted in foundational scientific principles to provide you with robust and reliable solutions.

Understanding the Solubility Profile of N-(pyridin-2-yl)methanesulfonamide

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of N-(pyridin-2-yl)methanesulfonamide that influence its solubility.

PropertyValueImplication for Aqueous Solubility
Molecular Weight 172.21 g/mol [1]Low molecular weight is generally favorable for solubility.
XLogP3 -0.9[1]The negative value indicates a hydrophilic nature, suggesting good intrinsic aqueous solubility.
Hydrogen Bond Donors 1[1]Capable of donating a hydrogen bond, which can aid in interactions with water.
Hydrogen Bond Acceptors 4[1]Multiple sites for accepting hydrogen bonds, enhancing water solubility.
Topological Polar Surface Area (TPSA) 67.4 Ų[1]A moderate TPSA suggests good potential for membrane permeability and solubility.
pKa Not explicitly found in searches, but likely possesses both acidic (sulfonamide proton) and basic (pyridine nitrogen) properties. The sulfonamide proton is weakly acidic.[2]The ionization state, and therefore solubility, will be significantly influenced by the pH of the aqueous buffer.

While the predicted hydrophilic nature of N-(pyridin-2-yl)methanesulfonamide suggests it should be readily soluble in aqueous buffers, experimental challenges can still arise due to factors like compound purity, buffer composition, and concentration. This guide provides a systematic approach to addressing these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-(pyridin-2-yl)methanesulfonamide is not dissolving in my aqueous buffer at room temperature. What is the first step?

A1: Verify Compound Quality and Basic Solubilization Technique.

Before exploring more complex solutions, it is essential to confirm the fundamentals of your experimental setup.

  • Compound Integrity: Ensure the compound is of high purity and has been stored correctly to prevent degradation. Impurities can significantly impact solubility.

  • Initial Solvent: For creating stock solutions, it is standard practice to first dissolve the compound in a small amount of a suitable organic solvent before diluting into your aqueous buffer.[3][4] Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

**dot graph TD { A[Start: Undissolved Compound] --> B{Is the compound pure and correctly stored?}; B -->|Yes| C{Have you tried preparing a concentrated stock in an organic solvent first?}; B -->|No| D[Action: Obtain high-purity compound and store under recommended conditions.]; C -->|Yes| E{Proceed to Q2}; C -->|No| F[Action: Prepare a concentrated stock solution in DMSO or another suitable organic solvent.]; F --> G[Dilute the stock solution into your aqueous buffer.]; D --> A; G --> H{Is the compound now dissolved?}; H -->|Yes| I[Success!]; H -->|No| E; }

Caption: Initial troubleshooting workflow for solubility issues.

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weighing: Accurately weigh the desired amount of N-(pyridin-2-yl)methanesulfonamide in a microcentrifuge tube.

  • Solvent Addition: Add a minimal volume of high-purity DMSO to the solid compound.

  • Dissolution: Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but be cautious of potential compound degradation.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A2: Investigate pH and Buffer Composition.

The pH of your aqueous buffer is a critical factor influencing the solubility of ionizable compounds like N-(pyridin-2-yl)methanesulfonamide. The sulfonamide group has an acidic proton, and the pyridine ring has a basic nitrogen atom, meaning the molecule's net charge will change with pH.

The Henderson-Hasselbalch Relationship: The solubility of a weakly acidic or basic compound is pH-dependent. For a weak acid, solubility increases as the pH rises above its pKa, leading to the formation of the more soluble anionic form. Conversely, for a weak base, solubility increases as the pH drops below its pKa, favoring the cationic form.[2]

Troubleshooting Steps:

  • Measure the Final pH: After adding the DMSO stock to your buffer, measure the pH of the final solution. The addition of a non-buffered DMSO stock can slightly alter the pH of your final solution.

  • Systematic pH Adjustment: Empirically determine the optimal pH for solubility. This can be done by preparing your buffer at a range of pH values (e.g., from pH 5 to 9 in 0.5 unit increments) and observing the solubility of the compound at your target concentration.

  • Consider Buffer Species: Be aware that some buffer components can interact with your compound and affect its solubility. If you continue to experience issues, consider trying a different buffer system (e.g., phosphate vs. TRIS).

Protocol 2: Determining Optimal pH for Solubility

  • Prepare a series of buffers: Prepare your desired buffer (e.g., 50 mM phosphate buffer) at a range of pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

  • Compound Addition: To a constant volume of each buffer, add a small, consistent volume of your concentrated DMSO stock solution of N-(pyridin-2-yl)methanesulfonamide to reach the desired final concentration.

  • Equilibration: Gently mix and allow the solutions to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

  • Observation: Visually inspect each solution for any signs of precipitation.

  • Quantification (Optional): For a more quantitative assessment, you can perform a kinetic solubility assay.[5][6] After equilibration, centrifuge the samples to pellet any undissolved compound and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Q3: Adjusting the pH is not an option for my experiment, or it did not resolve the precipitation. What other strategies can I employ?

A3: Utilize Solubility Enhancers such as Cosolvents or Cyclodextrins.

If pH modification is not feasible or effective, the use of formulation aids can significantly improve solubility.

Cosolvents:

Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[7][8] Common cosolvents used in biological research include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 400

It is important to note that high concentrations of cosolvents can impact biological assays, so it is crucial to determine the lowest effective concentration and to include appropriate vehicle controls in your experiments.

**dot graph TD { A[Start: Precipitation persists after pH adjustment] --> B{Is the use of a cosolvent compatible with your assay?}; B -->|Yes| C[Action: Test a range of concentrations of a biocompatible cosolvent (e.g., Ethanol, PEG 400).]; B -->|No| D{Consider using cyclodextrins.}; C --> E[Determine the lowest effective concentration of the cosolvent.]; E --> F[Remember to include a vehicle control in your experiments.]; D --> G[Action: Prepare an inclusion complex with a suitable cyclodextrin (e.g., HP-β-CD).]; G --> H[Confirm complex formation and assess solubility improvement.]; }

Caption: Decision tree for using solubility enhancers.

Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic guest molecules, forming inclusion complexes that have enhanced aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio: Determine the desired molar ratio of N-(pyridin-2-yl)methanesulfonamide to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: In a mortar, mix the accurately weighed compound and cyclodextrin.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to the powder and knead the mixture into a paste.

  • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Final Product: The resulting powder is the inclusion complex, which can then be dissolved in your aqueous buffer.

Summary of Troubleshooting Strategies

IssueRecommended ActionKey Considerations
Compound does not dissolve initially. Verify compound purity. Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) first.The quality of the starting material is paramount. A stock solution ensures accurate and reproducible dilutions.
Precipitation upon dilution in aqueous buffer. Systematically evaluate the effect of pH on solubility. Adjust the buffer pH to a range where the compound is more soluble.The ionization state of the molecule is critical. An empirical determination of the optimal pH is recommended.
pH adjustment is not feasible or ineffective. Introduce a biocompatible cosolvent (e.g., ethanol, PEG 400) at the lowest effective concentration.High concentrations of cosolvents can interfere with biological assays. Always include vehicle controls.
Persistent solubility issues or need for higher concentrations. Prepare an inclusion complex with a cyclodextrin (e.g., HP-β-CD).This method can significantly enhance the apparent aqueous solubility of the compound.

Stability Considerations

The stability of N-(pyridin-2-yl)methanesulfonamide in aqueous buffers should also be considered, especially for long-term experiments. It is recommended to prepare fresh solutions for each experiment. If storage of aqueous solutions is necessary, it should be for a short duration at 2-8°C, and the solution should be visually inspected for any signs of precipitation or degradation before use. For long-term storage, aliquoted DMSO stock solutions at -80°C are preferred.

References

  • PubChem. N-(pyridin-2-yl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • Kfoury, M., Auezova, L., Greige-Gerges, H., Ruellan, S., & Fourmentin, S. (2014). Cyclodextrin, an efficient tool for trans-anethole encapsulation: Chromatographic, spectroscopic, thermal and structural studies. Food Chemistry, 164, 454–461.
  • European Patent Office. (2016). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS (EP 3957637 A1).
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • New Directions Aromatics. (2022, March 23).
  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl)
  • Google Patents. (n.d.). Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts (US20220204500A1).
  • Satpute, G. D. (2024). Methods of Preparation and Characterization of Cyclodextrin Encapsulated Inclusion Complex : Review. International Journal of Scientific Research in Science and Technology.
  • Jencks, W.P. & Westheimer, F.H. (n.d.). pKa Data Compiled by R. Williams. ACS Organic Division.
  • CompoundingToday.com. (2005, August).
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • Kumar, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56051.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • GitHub. (n.d.). IUPAC/Dissociation-Constants. Retrieved from [Link]

  • Zheng, J. W., Lafontant-Joseph, O., & Green, W. H. (2026).
  • ResearchGate. (2025, August 6). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
  • National Institutes of Health. (n.d.). Structure-Activity Relationships for the 9-(Pyridin-2'-yl)-aminoacridines.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2025, August 6).
  • OAText. (2016, December 12).
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2025, August 10). N-(Pyridin-2-yl)hydrazinecarbothioamide.
  • National Institutes of Health. (2019, May 29). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths.
  • MDPI. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • ICH. (2003, February 6). Q1A(R2) Guideline.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Google Patents. (n.d.).
  • The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents.
  • Chair of Analytical Chemistry. (2025, August 28).
  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.).
  • Warren Center for Neuroscience Drug Discovery. (2025, July 24). Kinetic Solubility 96 –Well Protocol.
  • IIP Series. (n.d.).
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • National Institutes of Health. (n.d.). PubChem.
  • Google Patents. (n.d.). Pyridine and piperidine compounds and process of making same (US2507631A).
  • World Journal of Pharmaceutical Research. (2020, March 19). 5 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • PubChem. N-[4-(4-amino-6-pyridin-3-ylfuro[2,3-d]pyrimidin-5-yl)phenyl]methanesulfonamide.

Sources

Optimization

"N-(pyridin-2-yl)methanesulfonamide" stability problems in cell culture media

Technical Support Center: N-(pyridin-2-yl)methanesulfonamide A Guide to Understanding and Troubleshooting Stability in Cell Culture Media Welcome to the technical support center for N-(pyridin-2-yl)methanesulfonamide. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(pyridin-2-yl)methanesulfonamide

A Guide to Understanding and Troubleshooting Stability in Cell Culture Media

Welcome to the technical support center for N-(pyridin-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell-based assays and may be encountering challenges related to its stability. As direct stability data for this specific molecule in various cell culture systems is not extensively published, this document provides a framework for troubleshooting based on the known chemical properties of its core moieties: the sulfonamide group and the pyridine ring. Our goal is to empower you with the scientific rationale and practical protocols to diagnose and mitigate stability issues, ensuring the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My experimental results with N-(pyridin-2-yl)methanesulfonamide are inconsistent. Could compound stability be the issue?

A: Yes, inconsistent results are a classic indicator of compound instability. If the concentration of your active compound is decreasing over the course of your experiment, it can lead to high variability and a loss of dose-dependent effects. This guide provides a workflow to determine if and why your compound is degrading in your specific experimental setup.

Q2: What are the most likely reasons for N-(pyridin-2-yl)methanesulfonamide to be unstable in my cell culture media?

A: Based on its chemical structure, there are three primary potential pathways for degradation:

  • Hydrolysis: The sulfonamide bond (N-S) can be susceptible to cleavage by water. This process is often pH-dependent. While sulfonamides are generally more stable than, for instance, esters, hydrolysis can occur, especially over longer incubation periods. Studies on various sulfonamides show that the rate of hydrolysis often decreases with increasing pH, meaning they are more stable in neutral to slightly alkaline conditions typical of cell culture media (pH 7.2-7.4) compared to acidic conditions.[1]

  • Cellular Metabolism: The cells themselves can enzymatically modify the compound. The pyridine ring, in particular, can be a target for cellular enzymes, such as cytochrome P450s, leading to modifications like hydroxylation.[2] This would convert the parent compound into one or more metabolites with potentially different activity levels.

  • Photodegradation: Many compounds with aromatic ring structures are sensitive to light. Exposure to ambient lab light or even the light from a microscope can, over time, induce chemical changes.[3] It is a known degradation pathway for other sulfonamides.[3]

Q3: How can I perform a quick preliminary check for compound stability?

A: A simple and effective method is to incubate your compound in your complete cell culture medium at 37°C, but without cells. Take samples at different time points (e.g., 0, 8, 24, 48 hours) and analyze them using High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to your parent compound over time is a direct indication of abiotic degradation (e.g., hydrolysis). Comparing this to an identical experiment that includes cells can help you differentiate between chemical and cell-driven degradation.

Troubleshooting Guide: Diagnosing Instability

This section addresses specific problems you might encounter and provides a logical path to a solution.

Workflow for Troubleshooting Compound Instability

The following diagram outlines a systematic approach to identifying the root cause of instability.

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Initial Stability Assessment cluster_2 Phase 3: Root Cause Analysis cluster_3 Phase 4: Conclusion & Mitigation start Inconsistent Results or Loss of Compound Activity check_solubility Is the compound fully dissolved in media? start->check_solubility check_abiotic Is compound stable in media WITHOUT cells? check_solubility->check_abiotic Yes solubility_issue Root Cause: Solubility Issue check_solubility->solubility_issue No check_metabolism Is degradation faster WITH cells present? check_abiotic->check_metabolism Yes check_photostability Is degradation reduced when protected from light? check_abiotic->check_photostability No check_metabolism->check_photostability No metabolism_issue Root Cause: Cellular Metabolism check_metabolism->metabolism_issue Yes hydrolysis_issue Root Cause: Hydrolysis check_photostability->hydrolysis_issue No photo_issue Root Cause: Photodegradation check_photostability->photo_issue Yes

Caption: A decision tree for troubleshooting the stability of N-(pyridin-2-yl)methanesulfonamide.

Q&A Troubleshooting Scenarios

Scenario 1: I observe a loss of compound activity in my multi-day cell-based assay.

  • Question: How do I determine if this is due to chemical hydrolysis, cellular metabolism, or another factor?

  • Answer & Rationale: You need to systematically isolate the variables. The primary suspects are hydrolysis in the aqueous media and metabolism by your cells.

    • Causality: Cell culture media is a complex aqueous solution maintained at a physiological temperature (37°C), which can accelerate chemical reactions like hydrolysis.[1] Furthermore, living cells are metabolic factories, constantly producing enzymes that can modify foreign compounds (xenobiotics).[4]

    • Troubleshooting Steps:

      • Run Parallel Incubations: Set up three conditions as detailed in the stability assessment protocol below (Protocol 1):

        • A) Compound in complete media, with cells.

        • B) Compound in complete media, no cells (abiotic control).

        • C) Compound in a simple buffer (e.g., PBS at pH 7.4), no cells (baseline stability).

      • Time-Course Sampling: Collect aliquots from each condition at multiple time points (e.g., 0, 4, 12, 24, 48 hours).

      • Quantify: Analyze the concentration of the parent compound in each sample using a reliable analytical method like HPLC-UV or LC-MS/MS (see Protocol 2).

    • Interpreting the Results:

      • If the concentration decreases in all three conditions (A, B, and C), you likely have a significant hydrolysis problem.

      • If the concentration decreases in A and B but is stable in C, a component in your media (e.g., serum enzymes) is causing degradation.

      • If the concentration is stable in B but decreases significantly in A, your cells are actively metabolizing the compound.

Scenario 2: I see a precipitate forming in my culture wells after adding the compound.

  • Question: Is this a sign of degradation or just poor solubility?

  • Answer & Rationale: It could be either, and it's critical to distinguish between them. Poor solubility means the compound was never fully available to the cells, while precipitation of a degradant means the active compound is being lost.

    • Causality: The solubility of a compound can be significantly lower in complex, protein-rich cell culture media compared to a simple solvent like DMSO.[5] Components in the media can interact with the compound, causing it to "crash out" of solution. Alternatively, if the compound degrades, its byproducts may have different solubility properties and could precipitate.

    • Troubleshooting Steps:

      • Visual Inspection: Prepare your compound stock in media at the final concentration and let it sit in an incubator for an hour. Observe for any cloudiness or precipitate formation.

      • Solubility Test: Prepare a serial dilution of your compound in media. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes). Carefully take a sample from the supernatant and measure the concentration using HPLC. The point at which the measured concentration no longer increases with the prepared concentration is your kinetic solubility limit in that medium.

      • Analyze the Precipitate: If you can isolate the precipitate, you can try to redissolve it in a strong organic solvent and analyze it by LC-MS to determine if it is the parent compound or a different species.

Scenario 3: My results vary depending on where the plate is in the incubator or if I check it on the microscope frequently.

  • Question: Could light exposure be affecting my compound?

  • Answer & Rationale: This is a strong indication of photodegradation.

    • Causality: The energy from photons, particularly in the UV and blue light spectrum, can be absorbed by aromatic structures like the pyridine ring, leading to bond cleavage or rearrangement.[3] This is a common issue that is often overlooked in cell culture experiments.

    • Troubleshooting Steps:

      • Conduct a Light vs. Dark Experiment: Repeat a key experiment (e.g., a simple incubation in media without cells) under two conditions: one plate wrapped completely in aluminum foil to protect it from light, and a second plate exposed to normal lab/incubator light conditions.

      • Analyze and Compare: Measure the compound concentration at various time points as before. A significantly higher rate of degradation in the light-exposed plate confirms photosensitivity.

      • Mitigation: If the compound is photosensitive, ensure all subsequent experiments are performed in the dark or under red light conditions. Use opaque plates or wrap plates in foil. Minimize exposure to microscope light.

Experimental Protocols

Protocol 1: Comprehensive Stability Assessment of N-(pyridin-2-yl)methanesulfonamide

This protocol is designed to differentiate between hydrolytic, media-induced, and cell-mediated degradation.

Materials:

  • N-(pyridin-2-yl)methanesulfonamide

  • Complete cell culture medium (with serum, if used)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • The cell line of interest

  • Sterile microcentrifuge tubes

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation: Prepare a concentrated stock solution of your compound in DMSO.

  • Experimental Setup: Spike the compound into the following solutions at your final working concentration. Ensure the final DMSO concentration is consistent and low (<0.5%).

    • Condition A (Cells + Media): Plate your cells at the desired density. After they have attached/acclimated, replace the media with fresh complete media containing the compound.

    • Condition B (Media Only): Add the compound to complete cell culture media in a well or tube with no cells.

    • Condition C (PBS Only): Add the compound to sterile PBS, pH 7.4, in a tube.

  • Incubation: Place all samples in a 37°C, 5% CO₂ incubator.

  • Time-Course Sampling: At each time point (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each condition.

    • For Condition A, centrifuge the sample to pellet cells and debris before collecting the supernatant.

  • Sample Processing: Immediately quench any potential enzymatic activity by adding an equal volume of cold acetonitrile containing an internal standard (if using LC-MS). Vortex and centrifuge at high speed to precipitate proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using Protocol 2.

  • Data Plotting: Plot the percentage of compound remaining versus time for each condition.

Protocol 2: Quantification by Reverse-Phase HPLC-UV

This is a general method for quantifying the parent compound. It should be optimized for N-(pyridin-2-yl)methanesulfonamide.

Instrumentation & Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan from 200-400 nm to find the absorbance maximum for the compound (likely around 254-270 nm).

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Curve: Prepare a series of known concentrations of N-(pyridin-2-yl)methanesulfonamide in a 50:50 mix of media/buffer and acetonitrile to matrix-match your samples.

  • Analysis: Inject the standards to create a calibration curve of peak area versus concentration.

  • Sample Quantification: Inject the processed samples from Protocol 1. Use the calibration curve to determine the concentration of the compound in each sample.[6]

Data Summary and Interpretation

The following table illustrates hypothetical data from a stability experiment and how to interpret it.

Time (Hours)% Remaining (Condition A: Cells + Media)% Remaining (Condition B: Media Only)% Remaining (Condition C: PBS Only)Interpretation
0100%100%100%Baseline
875%90%98%Minor hydrolysis, slight media effect, significant cellular metabolism.
2430%70%95%Degradation is primarily driven by cellular metabolism.
48<5%50%92%Compound is almost completely consumed by cells within 48 hours.
Potential Degradation Pathways

The diagram below illustrates the potential points of chemical modification on N-(pyridin-2-yl)methanesulfonamide.

Sources

Troubleshooting

Technical Support Center: Navigating and Overcoming Off-Target Effects of N-(pyridin-2-yl)methanesulfonamide

Welcome to the technical support center for researchers utilizing N-(pyridin-2-yl)methanesulfonamide and its analogs. This guide, presented in a question-and-answer format, is designed to help you anticipate, identify, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-(pyridin-2-yl)methanesulfonamide and its analogs. This guide, presented in a question-and-answer format, is designed to help you anticipate, identify, and mitigate potential off-target effects in your experiments. As a Senior Application Scientist, my goal is to provide you with both the theoretical underpinnings and practical, field-tested solutions to ensure the scientific rigor of your findings.

Frequently Asked Questions (FAQs)

Q1: We are observing a cellular phenotype with N-(pyridin-2-yl)methanesulfonamide that doesn't align with our hypothesized target. What could be the underlying cause?

A1: This is a common challenge in pharmacological studies. While N-(pyridin-2-yl)methanesulfonamide may have a primary target, the observed phenotype could be due to one or more off-target interactions. The sulfonamide and pyridine moieties are present in many bioactive molecules, including a wide range of kinase inhibitors.[1] Therefore, it is plausible that N-(pyridin-2-yl)methanesulfonamide could be interacting with unintended kinases or other proteins.

An essential first step is to perform a dose-response experiment. If the on-target and off-target effects have different potencies, a carefully selected concentration can help to isolate the desired effect. Additionally, consider the possibility of the compound being metabolized into a more active or promiscuous form within the cell. For instance, N-(pyridin-2-yl) arylsulfonamides have been shown to form reactive glutathione conjugates, which could lead to off-target effects.[2]

Q2: What are the most likely off-targets for a compound with a sulfonamide and pyridine structure like N-(pyridin-2-yl)methanesulfonamide?

A2: Given its structural motifs, N-(pyridin-2-yl)methanesulfonamide bears resemblance to many kinase inhibitors. The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the sulfonamide group can form critical hydrogen bonds. Therefore, a primary avenue to investigate is off-target kinase activity.

Additionally, molecules with similar structures have been found to interact with a variety of other protein classes. For example, certain sulfonamide-containing compounds have been identified as activators of pyruvate kinase M2 (PKM2).[3] It is also worth noting that some pyridin-2-yl derivatives have been investigated as noncompetitive AMPA receptor antagonists.[4] A broad, unbiased screening approach is often the most informative.

Troubleshooting Guide: Experimental Strategies to Identify and Mitigate Off-Target Effects

Issue 1: How can we experimentally identify the unintended targets of N-(pyridin-2-yl)methanesulfonamide in our system?

Solution: Employ a Multi-pronged Approach for Off-Target Identification

No single method is foolproof for identifying all off-target interactions. A combination of in vitro and in cellulo approaches will provide the most comprehensive picture.

In Vitro Kinase Profiling

A logical first step, given the compound's structure, is to screen it against a large panel of purified kinases.[5] This will provide a quantitative measure of its inhibitory activity (e.g., IC50 or Ki) against a wide range of kinases, revealing its selectivity profile.

Table 1: Example Data from a Fictional Kinase Screen for N-(pyridin-2-yl)methanesulfonamide

Kinase TargetIC50 (nM)On-Target/Off-Target
Hypothesized Target X50On-Target
Kinase A250Potential Off-Target
Kinase B800Potential Off-Target
Kinase C>10,000Unlikely Off-Target

Experimental Protocol: In Vitro Kinase Profiling using a Luminescent Assay

This protocol outlines a general procedure for assessing the inhibitory potential of N-(pyridin-2-yl)methanesulfonamide against a panel of kinases.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(pyridin-2-yl)methanesulfonamide in 100% DMSO.

    • Serially dilute the compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Prepare kinase buffer (typically containing a buffer salt like HEPES, MgCl2, a reducing agent like DTT, and a surfactant like Brij-35).

    • Reconstitute purified kinases and their respective substrates in kinase buffer.

    • Prepare an ATP solution at a concentration appropriate for the kinase being tested (often at or near the Km for ATP).

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the compound dilution to the appropriate wells. Include DMSO-only wells as a negative control and a known inhibitor for the kinase as a positive control.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate for 1-2 hours at room temperature.

    • Stop the reaction and detect the remaining ATP using a commercial luminescent ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Silico and Cellular Approaches

Computational methods can predict potential off-targets based on chemical similarity to compounds with known targets.[6] Cellular thermal shift assays (CETSA) and affinity-based proteomics can identify direct protein-ligand interactions within a cellular context.

Issue 2: We've identified a potential off-target kinase. How can we confirm this interaction is responsible for the observed phenotype?

Solution: Validate the Off-Target Interaction using Orthogonal Approaches

Confirmation requires demonstrating a causal link between the off-target interaction and the cellular phenotype.

Workflow for Off-Target Validation

G cluster_0 Initial Observation cluster_1 Off-Target Identification cluster_2 Validation Strategies cluster_3 Conclusion phenotype Phenotype observed with N-(pyridin-2-yl)methanesulfonamide profiling Kinase Profiling/ Proteomics phenotype->profiling Is the phenotype due to an unexpected interaction? off_target Potential Off-Target (e.g., Kinase A) profiling->off_target inactive_control Synthesize/Test Inactive Analog off_target->inactive_control Does an analog lacking Kinase A activity show the phenotype? genetic_validation Genetic Knockdown/Out of Off-Target off_target->genetic_validation Does removing Kinase A recapitulate or block the phenotype? rescue_experiment Overexpress a Drug-Resistant Mutant off_target->rescue_experiment Can a resistant version of Kinase A rescue the phenotype? conclusion Confirm or Refute Off-Target Causality inactive_control->conclusion genetic_validation->conclusion rescue_experiment->conclusion

Caption: A workflow for validating a potential off-target interaction.

Experimental Approaches for Validation:

  • Use a Structurally Related Inactive Control: Synthesize or obtain a close analog of N-(pyridin-2-yl)methanesulfonamide that does not inhibit the suspected off-target but retains activity against the on-target. If this inactive control fails to produce the phenotype, it strengthens the case for the off-target interaction being responsible.

  • Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the suspected off-target protein.[7][8] If depleting the off-target protein phenocopies or abrogates the effect of N-(pyridin-2-yl)methanesulfonamide, this provides strong evidence for its involvement.

  • Rescue Experiments: In a system where the endogenous off-target has been depleted, introduce a version of the off-target that has been mutated to be resistant to N-(pyridin-2-yl)methanesulfonamide. If the expression of this resistant mutant "rescues" the cellular phenotype in the presence of the compound, it provides compelling evidence for a direct off-target interaction.

Issue 3: How can we design our experiments to minimize the impact of off-target effects from the outset?

Solution: Proactive Experimental Design

Careful planning can significantly reduce the confounding influence of off-target effects.

Decision Tree for Minimizing Off-Target Effects

G start Start Experiment Design concentration Perform Dose-Response Curve start->concentration select_conc Use Lowest Effective Concentration concentration->select_conc Yes multiple_compounds Use Multiple Structurally Distinct Inhibitors for the Same On-Target select_conc->multiple_compounds inactive_control Include a Structurally Similar Inactive Control multiple_compounds->inactive_control genetic_approach Confirm with a Genetic Approach (e.g., siRNA, CRISPR) inactive_control->genetic_approach conclusion Increased Confidence in On-Target Phenotype genetic_approach->conclusion

Sources

Optimization

Technical Support Center: N-(pyridin-2-yl)methanesulfonamide Assay Guidance

Welcome to the technical support guide for N-(pyridin-2-yl)methanesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(pyridin-2-yl)methanesulfonamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of assay development for this compound. Our goal is to empower you to achieve robust, reproducible, and reliable experimental results by explaining the causality behind common issues and providing field-proven solutions.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of N-(pyridin-2-yl)methanesulfonamide.

Q1: What are the fundamental physicochemical properties of N-(pyridin-2-yl)methanesulfonamide?

A: Understanding the basic properties of your analyte is the first step toward a robust assay. Key properties for N-(pyridin-2-yl)methanesulfonamide are summarized in the table below. The compound's structure includes a pyridine ring, which is basic, and a sulfonamide group, which is acidic, influencing its solubility and chromatographic behavior.

PropertyValueSource
Molecular Formula C₆H₈N₂O₂S[1][2]
Molecular Weight 172.21 g/mol [1]
CAS Number 1197-23-5[2]
Calculated XLogP3 -0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Topological Polar Surface Area 67.4 Ų[1]
  • Insight: The negative XLogP3 value indicates that the compound is hydrophilic, suggesting good solubility in polar solvents. The presence of both hydrogen bond donors and acceptors implies potential interactions with polar stationary phases in chromatography and the importance of pH in controlling ionization.

Q2: What are the recommended storage and handling conditions for this compound?

A: Proper storage is critical for maintaining the integrity of your analytical standard.

  • Solid Form: Store the solid compound, typically available at 95% purity or higher, in a tightly sealed container at room temperature, protected from moisture.[2] The pyridine moiety can be hygroscopic, readily absorbing water from the atmosphere, which can affect weighing accuracy.[3]

  • In Solution: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and degradation. While specific stability data for N-(pyridin-2-yl)methanesulfonamide is not broadly published, related sulfonamides can be susceptible to hydrolysis. It is best practice to prepare fresh working solutions daily from a frozen stock. Some related sulfonamide complexes are noted to be soluble in DMSO and DMF but insoluble in water and other common organic solvents like hexane and acetone.[4]

Q3: What are the most common analytical techniques used for N-(pyridin-2-yl)methanesulfonamide?

A: The primary technique for quantitative analysis is High-Performance Liquid Chromatography (HPLC) , typically coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. HPLC is favored for its ability to separate the analyte from impurities and matrix components.[5] For structural elucidation and confirmation, techniques like Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used.[4]

Troubleshooting Guide: Assay Variability & Reproducibility

This guide is designed to help you diagnose and resolve common issues encountered during the analysis of N-(pyridin-2-yl)methanesulfonamide.

TroubleshootingWorkflow cluster_start Start: Assay Problem Identified cluster_chromatography Chromatography Issues cluster_quantification Quantification Issues cluster_solutions Start Inconsistent or Irreproducible Results PeakShape Poor Peak Shape? (Tailing/Fronting) Start->PeakShape Check Chromatogram Linearity Poor Linearity (R²)? Start->Linearity Check Calibration RetentionTime Retention Time Shift? PeakShape->RetentionTime No Sol_pH Adjust Mobile Phase pH Check Column Health PeakShape->Sol_pH Yes RetentionTime->Linearity No Sol_Flow Check Pump & Flow Rate Ensure System Equilibration RetentionTime->Sol_Flow Yes Recovery Low/Variable Recovery? Linearity->Recovery No Sol_Std Re-prepare Standards Verify Solubility & Stability Linearity->Sol_Std Yes Sol_Sample Optimize Sample Prep Evaluate Matrix Effects Recovery->Sol_Sample Yes AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis LC-UV/MS Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Solution Working Prepare 100 µg/mL Working Stock Stock->Working Cal Create Calibration Standards Working->Cal SST Perform System Suitability Test (SST) Sample Prepare QC & Unknown Samples (e.g., SPE) Sample->SST Inject Inject Blank -> Standards -> QCs -> Samples SST->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Curve Generate Calibration Curve (Check R² > 0.99) Integrate->Curve Calculate Calculate Concentrations Curve->Calculate Report Report Results Calculate->Report

Sources

Troubleshooting

Technical Support Center: Strategies for Enhancing the Bioavailability of N-(pyridin-2-yl)methanesulfonamide

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of N-(pyridin-2-yl)methanesulfonamide (CAS 1197-23-5). This guide is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of N-(pyridin-2-yl)methanesulfonamide (CAS 1197-23-5). This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. Here, we synthesize foundational scientific principles with practical, field-proven insights to help you navigate and troubleshoot common experimental hurdles. Our goal is to provide you with the causal understanding and methodological detail necessary to rationally design and execute experiments aimed at improving the in vivo performance of this molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of N-(pyridin-2-yl)methanesulfonamide, providing a foundational understanding of the key challenges.

Q1: What are the predicted physicochemical properties of N-(pyridin-2-yl)methanesulfonamide and how might they influence its bioavailability?

A1: Based on its chemical structure, N-(pyridin-2-yl)methanesulfonamide (CAS 1197-23-5) is predicted to be a relatively hydrophilic compound. Publicly available data from PubChem indicates a molecular weight of 172.21 g/mol , a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a predicted XLogP3 value of -0.9.[1] The negative XLogP3 value suggests good aqueous solubility but potentially poor passive diffusion across the lipid-rich intestinal epithelium, which is a critical step for oral absorption. The parent amine, 2-aminopyridine, is highly soluble in water (>100g/100mL at 20°C).[2][3][4]

Q2: Is poor aqueous solubility the primary reason for the expected low bioavailability of this compound?

A2: Given its predicted hydrophilic nature, poor aqueous solubility is unlikely to be the main contributor to low oral bioavailability. Instead, the primary challenges are more likely to be low membrane permeability and extensive first-pass metabolism . Hydrophilic drugs often struggle to passively diffuse across the gut wall.[5]

Q3: What metabolic pathways are likely to affect the bioavailability of N-(pyridin-2-yl)methanesulfonamide?

A3: The structure of N-(pyridin-2-yl)methanesulfonamide contains two metabolically susceptible moieties: the pyridine ring and the sulfonamide group.

  • Pyridine Metabolism: The pyridine ring can influence a drug's metabolic stability.[6][7] For 2-substituted pyridines, metabolic pathways can include N-oxidation and C-oxidation.[8]

  • Sulfonamide Metabolism: Sulfonamides are known to be metabolized in the liver.[9][10] A study on N-(pyridin-2-yl) arylsulfonamides, which are structurally related, revealed that these compounds can form reactive metabolites through bioactivation, leading to the formation of glutathione conjugates. This indicates that metabolism could be a significant clearance mechanism.

Q4: Are there any concerns about active efflux by transporters like P-glycoprotein (P-gp)?

A4: While there is no direct evidence for N-(pyridin-2-yl)methanesulfonamide being a P-gp substrate, it is a possibility that should be investigated experimentally. P-glycoprotein is an efflux transporter present in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing their net absorption.[11] Inhibition of P-gp can be a strategy to improve the bioavailability of its substrates.[12][13][14][15]

II. Troubleshooting Experimental Challenges

This section provides detailed guidance for addressing specific issues you may encounter during your in vitro and in vivo experiments.

Troubleshooting Guide 1: Low Apparent Permeability in Caco-2 Assays

The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption.[16][17][18] If you observe low apparent permeability (Papp) for N-(pyridin-2-yl)methanesulfonamide, consider the following:

Issue: Papp value is significantly below 1 x 10⁻⁶ cm/s, suggesting poor absorption in humans.[16]

Potential Causes & Troubleshooting Steps:

  • Low Passive Permeability:

    • Rationale: The hydrophilic nature of the compound likely limits its ability to passively diffuse across the Caco-2 cell monolayer.

    • Actionable Insight: Investigate the use of permeability enhancers. These are compounds that can transiently open the tight junctions between cells or interact with the cell membrane to facilitate drug transport.

    • Experimental Protocol:

      • Co-administer N-(pyridin-2-yl)methanesulfonamide with known permeability enhancers such as sodium caprate or EDTA in your Caco-2 assay.

      • Evaluate a concentration range of the enhancer to find an optimal balance between increased permeability and cell monolayer toxicity.

      • Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity is not permanently compromised.

  • Active Efflux by P-glycoprotein:

    • Rationale: The compound may be a substrate for P-gp, leading to its active removal from the cells and a lower measured Papp value in the apical-to-basolateral direction.

    • Actionable Insight: Perform a bi-directional Caco-2 assay and include a P-gp inhibitor.

    • Experimental Protocol:

      • Measure the Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

      • Repeat the bi-directional assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[13] A significant reduction in the efflux ratio would confirm P-gp involvement.

Diagram: Caco-2 Permeability Troubleshooting Workflow

Caption: Workflow for troubleshooting low Caco-2 permeability.

Troubleshooting Guide 2: High In Vitro Metabolic Instability

If your experiments with liver microsomes or hepatocytes indicate that N-(pyridin-2-yl)methanesulfonamide is rapidly metabolized, the following steps can help you understand and address this issue.

Issue: The compound shows a short half-life (< 30 minutes) in liver microsome or hepatocyte stability assays.

Potential Causes & Troubleshooting Steps:

  • Extensive Phase I Metabolism (Oxidation):

    • Rationale: The pyridine ring and the methyl group of the methanesulfonamide are susceptible to oxidation by cytochrome P450 (CYP) enzymes.

    • Actionable Insight: Identify the specific CYP isoforms involved and consider strategies to block the site of metabolism.

    • Experimental Protocol:

      • Conduct the microsomal stability assay with individual recombinant human CYP isoforms to pinpoint the key metabolizing enzymes.

      • Perform metabolite identification studies using high-resolution mass spectrometry (LC-HRMS) to determine the exact sites of oxidation.

      • If a specific site of metabolism is identified, consider synthesizing analogs with modifications at that position (e.g., deuteration or fluorination) to block metabolism.

  • Phase II Metabolism (Glucuronidation):

    • Rationale: The pyridine nitrogen is a potential site for glucuronidation.

    • Actionable Insight: Assess the contribution of UDP-glucuronosyltransferases (UGTs) to the compound's metabolism.

    • Experimental Protocol:

      • Run the microsomal stability assay in the presence and absence of the UGT cofactor, UDPGA. A significantly shorter half-life in the presence of UDPGA indicates glucuronidation.

      • Analyze the samples for the formation of glucuronide conjugates using LC-MS/MS.

Diagram: Metabolic Stability Investigation Workflow

Caption: Workflow for investigating high in vitro metabolism.

III. Advanced Bioavailability Enhancement Strategies

If initial troubleshooting confirms that low permeability and/or high metabolism are the key issues, consider these more advanced formulation and medicinal chemistry approaches.

Prodrug Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[19][20][21] This approach can be used to temporarily mask the physicochemical properties that limit bioavailability.

  • For Improving Permeability (Sulfenamide Prodrugs):

    • Rationale: For hydrophilic compounds, a temporary increase in lipophilicity can enhance membrane permeability. Sulfenamide prodrugs of sulfonamides have been explored for this purpose.[16][22]

    • Approach: Synthesize a more lipophilic sulfenamide derivative of N-(pyridin-2-yl)methanesulfonamide. This involves modifying the sulfonamide nitrogen. The prodrug is designed to be stable in the gastrointestinal tract but to cleave and release the active drug upon absorption.

    • Experimental Validation: Evaluate the Caco-2 permeability of the prodrug. You should observe a higher Papp for the prodrug compared to the parent compound. Also, confirm the release of the parent drug in the receiver compartment of the Caco-2 assay and in plasma in vivo.

  • To Circumvent First-Pass Metabolism:

    • Rationale: If a specific site of metabolism is known, a prodrug can be designed to protect that site until the compound has been absorbed and distributed.

    • Approach: If, for example, the pyridine nitrogen is a primary site of metabolism, a prodrug moiety could be attached at this position. The linker would need to be designed for cleavage by enzymes that are less prevalent in the liver or gut wall.

Formulation with Excipients that Inhibit Metabolism or Efflux
  • Rationale: Certain formulation excipients have been shown to inhibit CYP enzymes or P-gp.

  • Approach:

    • CYP Inhibitors: Formulate N-(pyridin-2-yl)methanesulfonamide with excipients known to inhibit the relevant CYP isoforms identified in your in vitro studies.

    • P-gp Inhibitors: If P-gp efflux is confirmed, consider formulating with excipients like Vitamin E TPGS, Cremophor EL, or Pluronic block copolymers, which have been shown to inhibit P-gp.[12]

    • Experimental Validation: Conduct in vivo pharmacokinetic studies in a suitable animal model (e.g., rats) comparing the oral bioavailability of the compound in a simple vehicle versus the formulation containing the inhibitory excipients.

IV. Key Experimental Protocols

This section provides high-level protocols for the key experiments discussed in this guide.

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the established range for your laboratory.

  • Assay Procedure:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (in transport buffer) to the apical (donor) side. For basolateral-to-apical transport, add the compound to the basolateral (donor) side.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

    • At the end of the experiment, collect a sample from the donor compartment.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter membrane, and C₀ is the initial concentration in the donor compartment.

Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
  • Incubation Mixture Preparation: Prepare a master mix containing liver microsomes (from the species of interest, e.g., human, rat) and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: Pre-incubate the master mix and the test compound at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Protocol 3: Rat Pharmacokinetic Study
  • Animal Dosing:

    • Intravenous (IV) Group: Administer a known dose of the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via a tail vein injection.

    • Oral (PO) Group: Administer a known dose of the compound formulation via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and volume of distribution. The absolute oral bioavailability (F%) is calculated as: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

V. Bioanalytical Method Development: LC-MS/MS for Quantification

A sensitive and selective bioanalytical method is crucial for accurate pharmacokinetic assessment. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[11][23][24][25][26]

Key Steps:

  • Sample Preparation: Develop a robust method to extract the analyte from the biological matrix (plasma, urine, etc.) and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

  • Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., C18) and mobile phase to achieve good separation of the analyte from endogenous matrix components.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the analyte and an internal standard. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for high selectivity and sensitivity.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Table 1: Example LC-MS/MS Parameters for a Pyridine-Containing Sulfonamide

ParameterRecommended SettingRationale
Ionization Mode Positive ESIThe pyridine nitrogen is basic and readily protonated.
MRM Transition 1 (Quantifier) [M+H]⁺ → Fragment 1Select the most intense and stable fragment ion.
MRM Transition 2 (Qualifier) [M+H]⁺ → Fragment 2A second transition confirms the identity of the analyte.
Internal Standard A stable isotope-labeled version of the analyte or a close structural analog.Compensates for variability in sample preparation and instrument response.
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and aids in chromatographic peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the analyte from the column.

VI. Concluding Remarks

Improving the bioavailability of N-(pyridin-2-yl)methanesulfonamide requires a systematic and hypothesis-driven approach. Based on its physicochemical properties, the primary challenges are likely to be low membrane permeability and/or high first-pass metabolism, rather than poor aqueous solubility. The troubleshooting guides and experimental protocols provided in this document offer a structured framework for identifying and addressing these issues. By combining careful in vitro characterization with rational formulation and medicinal chemistry strategies, it is possible to significantly enhance the in vivo performance of this compound.

VII. References

  • PubChem. N-(pyridin-2-yl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Aminopyridine. National Center for Biotechnology Information. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885.

  • Louisiana Department of Health. Sulfonamides and Sulfonamide Combinations. [Link]

  • van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 855-864.

  • MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]

  • Kell, D. B., & Oliver, S. G. (2014). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. Frontiers in Pharmacology, 5, 268.

  • Wikipedia. 2-Aminopyridine. [Link]

  • Vree, T. B., Hekster, Y. A., & Anderson, P. (1986). Pharmacokinetics of sulfonamides in animals. In Pharmacokinetics of Sulfonamides Revisited (pp. 132-161). Karger Publishers.

  • Singh, U. P., & Singh, R. K. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 7(4), 3125-3147.

  • da Silva, R. G., de Oliveira, A. R. M., & Reyes, F. G. R. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of AOAC International, 101(2), 554-563.

  • Shon, J. H., Kim, M. J., Kim, Y. G., Lee, W. Y., & Cha, Y. N. (1993). Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers. Xenobiotica, 23(3), 323-333.

  • Stella, V. J., & He, X. (2012). Determination of the permeability characteristics of two sulfenamide prodrugs of linezolid across Caco-2 cells. Journal of Pharmaceutical Sciences, 101(11), 4169-4177.

  • Fathima, N., & Jones, L. S. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1399.

  • Patel, J., & Kevin, B. (2022). Approaches to minimize the effects of P-glycoprotein in drug transport: A review. Drug Development Research, 83(5), 1021-1035.

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. ADMET & DMPK, 6(4), 236-254.

  • Shinde, S. B., Shinde, A. B., & Kulkarni, M. V. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. ACS Infectious Diseases, 6(5), 1066-1074.

  • Katare, Y. S., & Muthukumaran, T. (2013). P-glycoprotein inhibition for optimal drug delivery. Journal of Controlled Release, 172(1), 1-11.

  • Sampaio, F. G., Carra, M. L., Jonsson, C. M., & Reyes, F. G. R. (2018). Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation. Journal of AOAC International, 101(2), 554-563.

  • Kumar, A., & Kumar, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14567-14589.

  • Al-Warhi, T. I., Al-Hazmi, G. A., & El-Gazzar, A. A. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3452.

  • Sygnature Discovery. Caco-2 Permeability. [Link]

  • Grand, M., & Brombacher, S. (2003). Quantitative LC/MS-MS determination of sulfonamides and some other antibiotics in honey. Mitteilungen aus Lebensmitteluntersuchung und Hygiene, 94(5), 450-463.

  • Wurm, F. R., & Landfester, K. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1029.

  • Di, L. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules, 29(1), 226.

  • Finch, A., & Pillans, P. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 137-139.

  • Singh, U. P., & Singh, R. K. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 47-75.

  • ResearchGate. Inhibition of P-glycoprotein to prevent drug efflux. [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]

  • Kumar, G. N., & Surapaneni, S. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 397-411.

  • Khan, I., & Ali, A. (2021). Current development in sulfonamide derivatives to enable CNS-drug discovery. Future Medicinal Chemistry, 13(13), 1181-1202.

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine–an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382.

  • Agilent Technologies. Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • Singh, M., & Choonara, Y. E. (2015). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. BioMed Research International, 2015, 604396.

  • Delgado, D. R., & Martínez, F. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Molecules, 29(21), 4991.

  • AMBOSS. (2019, September 27). Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs [Video]. YouTube. [Link]

  • Shimadzu. A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. [Link]

  • Lin, C., & Li, A. C. (1984). Physiologically based pharmacokinetics of drug-drug interaction: a study of tolbutamide-sulfonamide interaction in rats. Journal of Pharmaceutical Sciences, 73(10), 1399-1404.

  • Rathore, M. S., & Kumar, S. (2016). Prodrug Design and Development for Improved Bioavailability across Biological Barriers. International Journal of Pharmaceutical and Phytopharmacological Research, 7(2), 187-220.

  • Huttunen, K. M., & Rautio, J. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics, 12(11), 1032.

  • Wikipedia. Imidazole. [Link]

  • Serini, S., & Calviello, G. (2024). Nanotechnology in Cutaneous Oncology: The Role of Liposomes in Targeted Melanoma Therapy. Cancers, 16(14), 2603.

  • Slideshare. Sulfonamides and Sulfonamide Combinations Use in Animals.pptx. [Link]

  • PubChem. 4-nitroso-N-(pyridin-2-yl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Analysis of N-(pyridin-2-yl)methanesulfonamide Degradation Products

Welcome to the technical support center for the analytical challenges associated with N-(pyridin-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges associated with N-(pyridin-2-yl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into identifying and quantifying its degradation products.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for a molecule like N-(pyridin-2-yl)methanesulfonamide?

A1: Based on its structure, which combines a pyridine ring and a methanesulfonamide group, several degradation pathways can be anticipated under various stress conditions. While specific data for this exact molecule is limited, we can infer likely pathways from the degradation of similar sulfonamide and pyridine-containing compounds.

  • Hydrolysis: The sulfonamide bond (N-S) is susceptible to hydrolysis, particularly under acidic or basic conditions. This would likely cleave the molecule into 2-aminopyridine and methanesulfonic acid. Sulfonamides are generally resistant to hydrolysis at neutral pH but can degrade at extreme pH values.[1]

  • Oxidation: The pyridine ring and the nitrogen atom of the sulfonamide group are potential sites for oxidation. This can lead to the formation of N-oxides on the pyridine ring or other oxidative degradation products. The sulfur atom in the sulfonamide can also be oxidized.

  • Photodegradation: Pyridine and its derivatives are known to undergo photochemical transformations.[2] Exposure to UV or visible light could lead to ring-opening or other complex rearrangements. Common photodegradation cleavage sites in sulfonamides include the S-N bond and the S-C bond.[3]

A general understanding of pyridine degradation suggests that it often proceeds through hydroxylated intermediates.[2]

Q2: I'm starting a forced degradation study. What conditions do you recommend?

A2: A robust forced degradation study should expose N-(pyridin-2-yl)methanesulfonamide to a range of stress conditions to generate potential degradation products. These studies are crucial for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). All studies should be conducted alongside a control sample (unstressed API) for comparison.

Here is a recommended set of starting conditions, based on the ICH Q1A(R2) guideline for stability testing:[4][5]

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursCleavage of the N-S sulfonamide bond.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursCleavage of the N-S sulfonamide bond.
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of N-oxides, oxidation of the sulfur atom.
Thermal 80°C for 48 hours (solid state)General decomposition.
Photostability ICH Q1B recommended light exposure (solid and solution)Photochemical rearrangements, ring cleavage.

Note: These are starting points and may need to be optimized based on the observed degradation.

Q3: My potential degradation products are very polar and are not retained on my C18 column. What should I do?

A3: This is a common issue, especially if hydrolysis is occurring, which would produce highly polar compounds like 2-aminopyridine. Standard C18 columns struggle to retain these analytes, causing them to elute in the solvent front.[6] Here are several strategies to overcome this:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to increase their polarity, which enhances the retention of polar compounds.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds. It uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[7]

  • Aqueous Normal Phase (ANP) Chromatography: This mixed-mode chromatography can provide both reversed-phase and normal-phase retention, making it versatile for separating mixtures of polar and non-polar compounds.[7]

  • Porous Graphitic Carbon (PGC) Columns: PGC columns, like the Hypercarb column, offer a different retention mechanism based on the polarizability of the analytes and can be very effective for retaining highly polar compounds that are not retained on silica-based columns.[8]

Section 2: Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing for the Parent Compound and Degradants

Cause & Solution:

Poor peak shape is often due to secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.

  • Analyte-Silanol Interactions: The basic pyridine nitrogen in N-(pyridin-2-yl)methanesulfonamide and its degradation products can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

    • Solution: Work at a lower pH (e.g., pH 3) to protonate the pyridine nitrogen. This will reduce its interaction with silanols. Also, consider using a column with high-purity silica and effective end-capping.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention and peak shape of the analytes.

    • Solution: Buffer the mobile phase. For LC-MS compatibility, use volatile buffers like ammonium formate or ammonium acetate. Experiment with a pH range to find the optimal separation and peak shape.

  • Metal Contamination: Metal ions in the HPLC system can chelate with certain analytes, causing peak tailing.

    • Solution: Passivating the HPLC system with a strong acid (like nitric acid, following your system's manual) can help. Using a column with a PEEK lining can also mitigate this issue.

Issue 2: Co-elution of Degradation Products

Cause & Solution:

The degradation of N-(pyridin-2-yl)methanesulfonamide can produce a complex mixture of structurally similar compounds, making separation challenging.

  • Insufficient Resolution: The chosen column and mobile phase may not be providing enough selectivity to separate the degradants.

    • Solution 1: Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Solution 2: Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

    • Solution 3: Try a Different Stationary Phase: If optimizing the mobile phase is not enough, a different column chemistry is needed. A phenyl or pentafluorophenyl (PFP) phase can offer different selectivity for aromatic compounds compared to a C18 phase.[9][10]

Issue 3: Low Sensitivity or Ion Suppression in LC-MS Analysis

Cause & Solution:

Mass spectrometry is a powerful tool for identifying unknown degradation products, but its sensitivity can be compromised by several factors.

  • Ion Suppression: Non-volatile buffers (like phosphate) or high concentrations of mobile phase additives can interfere with the ionization process in the MS source, reducing the signal of your analytes.

    • Solution: Use MS-compatible mobile phases with volatile additives like formic acid, acetic acid, ammonium formate, or ammonium acetate at low concentrations (typically 0.1% or less).[7]

  • Suboptimal Ionization Mode: The molecule may ionize more efficiently in either positive or negative mode.

    • Solution: Analyze your samples in both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal for the parent compound and its degradants. Given the presence of the basic pyridine ring, positive ion mode is likely to be more sensitive.

  • Poor Desolvation: Inefficient desolvation of the mobile phase in the MS source can lead to a poor signal.

    • Solution: Optimize MS source parameters such as gas flow, gas temperature, and nebulizer pressure to ensure efficient desolvation and ionization.

Section 3: Experimental Protocols & Workflows

Protocol 1: Stability-Indicating HPLC-UV Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm). If polar degradants are an issue, switch to a polar-embedded or HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Initial Gradient:

    • Time (min) | %B

    • ---|---

    • 0 | 5

    • 20 | 95

    • 25 | 95

    • 25.1 | 5

    • 30 | 5

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. This will help in identifying peaks that may not be visible at a single wavelength and in assessing peak purity.

  • System Suitability: Before analysis, inject a standard solution of N-(pyridin-2-yl)methanesulfonamide to check for theoretical plates (>2000), tailing factor (<2), and reproducibility of retention time and peak area (%RSD <2%).

  • Analysis of Stressed Samples: Inject the filtered solutions from the forced degradation studies.

  • Method Optimization: Based on the chromatograms of the stressed samples, adjust the gradient, pH, or column chemistry to achieve baseline separation of all degradation products from the parent peak.

Workflow for Troubleshooting Poor Retention of Polar Degradants

G start Start: Poor retention of early eluting peaks on C18 q1 Are the peaks eluting in the void volume? start->q1 action1 Switch to a column with better polar retention q1->action1 Yes action2 Optimize gradient and mobile phase pH q1->action2 No, but retention is low a1_yes Yes a1_no No q2 Which column to choose? action1->q2 option1 HILIC Column (High organic mobile phase) q2->option1 option2 Polar-Embedded C18 (Aqueous mobile phase) q2->option2 option3 Porous Graphitic Carbon (PGC) q2->option3 option1->action2 option2->action2 option3->action2 end End: Adequate retention and separation achieved action2->end

Caption: Decision tree for addressing poor retention of polar analytes.

Section 4: Potential Degradation Pathway Diagram

DegradationPathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) Parent N-(pyridin-2-yl)methanesulfonamide DP1 2-Aminopyridine Parent->DP1 N-S Cleavage DP2 Methanesulfonic Acid Parent->DP2 N-S Cleavage DP3 N-(pyridin-2-yl)methanesulfonamide N-oxide Parent->DP3 Pyridine N-Oxidation DP4 Ring-opened products (e.g., Maleamate, Formate) [4] Parent->DP4 Complex Rearrangement

Caption: Postulated degradation pathways for N-(pyridin-2-yl)methanesulfonamide.

References

  • Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link]

  • Analytical Methods. General Chapters. Available at: [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. ResearchGate. Available at: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Available at: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available at: [Link]

  • Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers. Available at: [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. Available at: [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Available at: [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. Available at: [Link]

  • Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. Available at: [Link]

  • Development of an analytical method for the determination and quantification of n-nitrosodimethylamine in olmesartan by HPLC-MS/MS. ResearchGate. Available at: [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Available at: [Link]

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]

  • Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. MDPI. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. Available at: [Link]

  • Tentative degradation pathway proposed for ultrasonic degradation of pyridine by hydroxyl radicals. ResearchGate. Available at: [Link]

  • 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-(trifluoromethanesulfonyl)methanesulfonamide. PubChem. Available at: [Link]

  • Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Synthesis of N-(2,4-difluorophenyl)-N-(pyridin-4-ylmethyl)methanesulfonamide. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide. PubChem. Available at: [Link]

  • N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[3][11][12]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5. Home Sunshine Pharma. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Target Specificity of N-(pyridin-2-yl)methanesulfonamide Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for modifying the N-(pyridin-2-yl)methanesulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for modifying the N-(pyridin-2-yl)methanesulfonamide scaffold to improve target specificity. Given the prevalence of the pyridinyl-sulfonamide motif in kinase inhibitors, this guide will use a kinase-centric approach to illustrate key principles of medicinal chemistry and target engagement.[1][2][3]

Section 1: Foundational Concepts & Initial Assessment

This section addresses the critical first steps in an optimization campaign: understanding your starting point and defining a clear path forward.

Q1: My lead compound, an N-(pyridin-2-yl)methanesulfonamide analog, shows potent activity but hits multiple targets. Where do I begin to understand its polypharmacology?

A1: The first step is to quantify the "off-target" effects comprehensively. A scattered, anecdotal understanding of off-target activity is insufficient for a rational design strategy.

  • Causality: A promiscuous compound often binds to proteins with similar active site features to your primary target.[2] For kinase inhibitors, the high conservation of the ATP-binding pocket is a major reason for this lack of selectivity.[2] Your goal is to identify unique features of your primary target's binding site that can be exploited.

  • Recommended Action - Broad Kinase Profiling: Submit your compound to a commercial kinase profiling service.[4][5] These services screen your compound against a large panel of kinases (often >400) at a fixed concentration (e.g., 1 µM).[5] This provides a broad, unbiased view of your compound's kinome-wide interactions.[5]

  • Self-Validation: The profiling data serves as your baseline. Every subsequent modification should be evaluated against this initial screen to provide a quantitative measure of improvement in selectivity. Request IC50 or Kd determination for any kinase showing significant inhibition (e.g., >70% at 1 µM) to establish a potency baseline for both on- and off-targets.[5]

Q2: What are the key structural components of the N-(pyridin-2-yl)methanesulfonamide scaffold that I should focus on for modification?

A2: The scaffold can be dissected into three primary regions for modification. Each region offers a different strategic opportunity to influence potency and selectivity.

  • The Pyridine Ring: This is often a critical "hinge-binding" motif in kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. Modifications here can be high-risk but high-reward. Small changes can drastically alter binding affinity.

  • The Sulfonamide Linker: The sulfonamide group itself is a key hydrogen bond donor and acceptor. Its geometry is relatively fixed, but the groups attached to the sulfur atom can be modified.

  • The Methane Group (R-group on Sulfonamide): In your core scaffold, this is a simple methyl group. This position is arguably the most straightforward and common site for initial modifications. It often points towards the solvent-exposed region of the ATP pocket, where there is more structural diversity among kinases.

Section 2: Strategic Modifications for Improved Selectivity

This section provides actionable strategies and the medicinal chemistry rationale behind them.

Q3: My initial screen shows my compound inhibits Target Kinase A (desired) and Off-Target Kinase B (undesired). How do I choose my first modification?

A3: Your strategy should be driven by exploiting differences between the two kinase binding pockets.

  • Causality: Selectivity arises from maximizing favorable interactions with the target while introducing unfavorable interactions (e.g., steric hindrance) with the off-target.[2]

  • Recommended Action - Structure-Based Design:

    • Obtain Structural Data: If available, acquire the crystal structures of both Kinase A and Kinase B. If co-crystal structures with your inhibitor are unavailable, use computational docking to generate plausible binding poses.

    • Overlay and Analyze: Superimpose the binding pockets of the two kinases. Look for differences in amino acid residues, particularly in the region where the "methane" group of your compound is predicted to bind.

    • Formulate a Hypothesis:

      • If Off-Target B has a smaller pocket: Introduce a bulkier group at the methane position. This creates a steric clash in Off-Target B's pocket but may be tolerated by Target A.

      • If Target A has a unique hydrogen bond donor/acceptor: Modify your compound to form a specific hydrogen bond that Off-Target B cannot.

      • Exploit the Gatekeeper Residue: One of the most effective strategies involves targeting the "gatekeeper" residue, which controls access to a hydrophobic back pocket.[2] If Target A has a small gatekeeper (e.g., glycine, threonine) and Off-Target B has a large one (e.g., methionine, phenylalanine), adding a bulky group designed to access this back pocket can dramatically improve selectivity.[2]

Experimental Workflow: Initial Hit-to-Lead Cycle

G cluster_0 Design & Synthesis cluster_1 Testing & Profiling cluster_2 Analysis & Decision A Lead Compound (e.g., N-(pyridin-2-yl)methanesulfonamide) B Analyze Target vs. Off-Target Structures A->B C Hypothesize Modification (e.g., Add bulky group to R) B->C D Synthesize Analog 1 C->D E In Vitro Assay: Target A IC50 D->E F In Vitro Assay: Off-Target B IC50 D->F G Broad Kinase Panel Screen (Single Concentration) D->G H Calculate Selectivity Ratio (IC50 Off-Target B / IC50 Target A) E->H F->H I Review Kinome Profile: New Off-Targets? G->I J Decision Point H->J I->J K Proceed with Scaffold J->K Selectivity Improved L Redesign/New Hypothesis J->L Selectivity Worse or New Liabilities

Caption: A typical medicinal chemistry cycle for improving inhibitor selectivity.

Q4: I've added a bulky phenyl group to the methane position. Potency against my target dropped, but selectivity improved slightly. What's happening and what's the next step?

A4: This is a common and informative result. The drop in potency suggests the new group may be sub-optimal for binding in the target active site, perhaps due to poor positioning or unfavorable energetic costs of desolvation. The selectivity improvement, however, confirms your hypothesis that sterically blocking the off-target is a valid strategy.

  • Causality: Potency is a function of binding affinity. Large, rigid additions can force unfavorable conformations or disrupt key water networks in the active site. The goal is to find a group that is large enough to block the off-target but flexible or shaped correctly to be accommodated by the primary target.

  • Recommended Action - Fine-Tuning the Substitution:

    • Explore Linker Flexibility: Instead of a directly attached phenyl ring, try a more flexible linker, such as -(CH2)-Phenyl or -(CH2-O)-Phenyl. This allows the bulky group to adopt a more favorable position in the target's active site.

    • Vary Ring Position: Explore ortho-, meta-, and para-substitutions on the phenyl ring itself. Adding small polar groups (e.g., -OH, -NH2) can help pick up new interactions and improve solubility.[6]

    • Change Ring Type: Replace the phenyl group with other rings like cyclohexane (to probe hydrophobicity without pi-stacking) or a heterocycle like piperidine or morpholine (to introduce polarity and potential H-bonds).

Data Summary: Hypothetical SAR

CompoundModification (at Methane Position)Target A IC50 (nM)Off-Target B IC50 (nM)Selectivity Ratio (B/A)
Lead -CH315453
Analog 1 -Phenyl8080010
Analog 2 -(CH2)-Phenyl25150060
Analog 3 -(CH2)-Morpholine40>10,000>250

This table illustrates how iterative modifications can systematically improve the selectivity profile.

Section 3: Troubleshooting Experimental Assays

Effective compound design is reliant on high-quality, reproducible data. This section addresses common issues in the assays used to measure specificity.

Q5: My in vitro kinase assay results are inconsistent. How can I improve the reliability of my IC50 values?

A5: Inconsistent assay data often stems from issues with assay conditions or compound behavior, not necessarily the compound's intrinsic activity.

  • Causality: Kinase assays, especially ATP-competitive assays, are sensitive to the concentration of ATP.[7] Furthermore, poorly soluble compounds can precipitate in the assay, leading to artificially low potency readings.

  • Troubleshooting Checklist:

    • ATP Concentration: Are you running the assay at the Km for ATP for each specific kinase?[7] Running assays at a consistent but non-physiological ATP concentration (e.g., 10 µM) can make comparisons easier, but be aware that this can influence the apparent selectivity.[7] Cellular ATP levels are much higher (1-10 mM), which can overcome weak inhibitors.[7]

    • Compound Solubility: Visually inspect your compound stock and the final assay wells (if possible) for precipitation. Measure the aqueous solubility of your key compounds. If it's below your highest tested concentration, the IC50 value is likely inaccurate. Consider using a different buffer or adding a small percentage of a co-solvent like DMSO.

    • Assay Time: Ensure your assay is being run in the linear range of the enzyme. Run a time-course experiment to determine when the reaction is no longer linear. Your endpoint measurement must be within this window.

    • Reagent Quality: Ensure your kinase, substrate, and ATP are of high quality and have not undergone multiple freeze-thaw cycles.

Q6: My compound is selective in biochemical assays, but in cell-based assays, it seems to lose its specificity. Why is there a discrepancy?

A6: The cellular environment is far more complex than an isolated biochemical assay. Several factors can explain this common discrepancy.

  • Causality:

    • Cell Permeability: Your compound may not be efficiently entering the cells, or it might be actively removed by efflux pumps. This can lead to a low intracellular concentration, requiring higher external doses that then engage lower-affinity off-targets.

    • Target Engagement: Potency in a biochemical assay doesn't guarantee the compound is binding to the target inside the cell.

    • Metabolism: The compound could be rapidly metabolized by the cell into an inactive or, conversely, a more promiscuous form.

    • High Intracellular ATP: As mentioned, the high concentration of ATP in cells (~1-10 mM) acts as a natural competitor and can reduce the effective potency of ATP-competitive inhibitors.[7]

  • Recommended Action - Cellular Troubleshooting:

    • Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ assay to confirm that your compound is physically binding to its intended target in the cell.

    • Assess Cell Permeability: Use a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 assay to measure the compound's ability to cross cell membranes.

    • Measure Metabolic Stability: Incubate your compound with liver microsomes to get an early indication of its metabolic stability.

    • Phospho-Target Western Blot: A crucial experiment is to treat cells with your inhibitor and measure the phosphorylation status of a known downstream substrate of your target kinase. A dose-dependent decrease in phosphorylation provides strong evidence of on-target activity in a cellular context.

Decision Tree: Diagnosing In Vitro vs. In-Cell Discrepancies

G A Compound is selective in biochemical assays but not in cell-based assays B Does it engage the target in cells? (e.g., CETSA, NanoBRET™) A->B E YES B->E F NO B->F C Is the compound permeable? (e.g., PAMPA) G YES C->G H NO C->H D Is the downstream pathway inhibited? (e.g., Phospho-Western Blot) I YES D->I J NO D->J E->D F->C M Compound enters cells but does not inhibit the target. Re-evaluate biochemical assay conditions. Is the cellular form of the kinase different? G->M N Compound is not entering cells or is being effluxed. Improve physicochemical properties (logP, PSA). H->N K Issue is likely due to high ATP competition or off-target pathway activation. Consider non-ATP competitive scaffolds. I->K L Compound is not binding the target. This suggests poor permeability, efflux, or metabolism. J->L

Caption: A logical workflow for troubleshooting discrepancies between assay types.

Section 4: Advanced Protocols

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a standard method for determining the IC50 of an inhibitor against a specific kinase. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced.[8]

  • Objective: To determine the concentration of an inhibitor required to reduce kinase activity by 50%.

  • Materials:

    • Kinase of interest (e.g., Target A)

    • Kinase-specific substrate

    • ATP

    • Kinase Buffer (specific to the kinase)

    • Test compound (serial dilutions in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • White, opaque 384-well microplates (low-volume)

    • Multichannel pipette or automated liquid handler

    • Plate-reading luminometer

  • Methodology:

    • Compound Plating: Create a 10-point, 3-fold serial dilution of your test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the bottom of the assay plate wells.[8] Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase buffer.[8]

    • Initiate Reaction: Prepare a second master mix containing ATP at 2x the final desired concentration (e.g., 2x Km). To start the reaction, add the kinase/substrate mix to the wells, followed immediately by the ATP mix. The final volume should be small (e.g., 5 µL).[8]

    • Incubation: Shake the plate gently to mix and incubate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).[8]

    • First Detection Step: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Second Detection Step: Add a larger volume (e.g., 10 µL) of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

    • Data Analysis:

      • Subtract the "no enzyme" background from all wells.

      • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

      • Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

  • Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Society Transactions, 40(5), 1048-1055. [Link]

  • Bunnage, M. E., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 238-248. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Dong, G.-L., et al. (2024). Current Scenario of Pyridine/Quinoline-Sulfonamide Hybrids with Anticancer Potential (A Review). ResearchGate. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road to selectivity. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Ukrainets, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(9), 1799. [Link]

  • Zhang, J., et al. (2009). Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors. Nature, 460(7258), 1045-1049. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Zhang, F., et al. (2014). Synthesis, molecular modeling and biological evaluation of N-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 22(2), 468-477. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Target Validation for N-(pyridin-2-yl)methanesulfonamide and Novel Small Molecules

This guide provides a comprehensive framework for the identification and validation of biological targets for novel chemical entities, using N-(pyridin-2-yl)methanesulfonamide as a representative compound. While derivati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the identification and validation of biological targets for novel chemical entities, using N-(pyridin-2-yl)methanesulfonamide as a representative compound. While derivatives of N-(pyridin-2-yl)sulfonamides have shown diverse biological activities, including the inhibition of 11β-hydroxysteroid dehydrogenase type 1 and antifungal properties, the specific molecular target of the parent compound is not extensively characterized.[1][2] This presents a common challenge in drug discovery: how do we systematically move from a compound with a promising phenotype to a validated, high-confidence molecular target?

This document eschews a rigid template, instead offering a strategic, multi-phase workflow. We will compare and contrast orthogonal experimental strategies, explaining the causal logic behind each choice to build a robust, self-validating case for a drug-target interaction. Our focus is on generating actionable data for researchers, scientists, and drug development professionals.

Phase 1: Unbiased Target Identification — Casting a Wide Net

The initial step is to generate a high-quality list of potential protein targets that physically interact with N-(pyridin-2-yl)methanesulfonamide. The goal here is hypothesis generation, and employing at least two distinct methodologies is crucial for cross-validation and minimizing method-specific artifacts.

Comparison of Target Identification Strategies
Methodology Principle Pros Cons Primary Output
Affinity-Based Proteomics Immobilize a derivatized version of the compound to pull down interacting proteins from cell lysates.Identifies direct physical binders.Requires chemical modification of the compound; risk of steric hindrance; may miss transient interactions.List of putative binding proteins (identified by mass spectrometry).
CRISPR-Cas9 Genetic Screens Identify genes whose knockout, inhibition, or activation confers resistance or sensitivity to the compound.[3][4][5]Unbiased, genome-wide approach; links gene function directly to compound phenotype.[]Identifies functional modulators, not necessarily direct binders; can be complex to deconvolute pathways.List of genes that functionally interact with the compound's activity.
Cellular Thermal Shift Assay (CETSA®) Drug binding stabilizes a target protein against thermal denaturation.Confirms direct target engagement in a native cellular environment without modification.Lower throughput; requires target-specific antibodies or mass spectrometry for detection.Thermal shift curves indicating target stabilization.
Featured Methodology: CRISPR-Cas9 Knockout (KO) Screen for Resistance

This approach is exceptionally powerful for identifying essential targets. The logic is simple: if a cell can only be killed by a compound through its interaction with Protein 'X', then cells lacking the gene for Protein 'X' will survive treatment.

CRISPR_Screen_Workflow cluster_0 Library Preparation & Transduction cluster_1 Selection & Analysis A Pooled sgRNA Library (Lentiviral) C Lentiviral Transduction (Low MOI) A->C B Cas9-Expressing Cell Line B->C D Split Population: 1. Vehicle (Control) 2. N-(pyridin-2-yl)methanesulfonamide C->D Drug Selection E Genomic DNA Extraction D->E F PCR Amplification of sgRNA Cassettes E->F G Next-Generation Sequencing (NGS) F->G H Bioinformatic Analysis: Identify Enriched sgRNAs G->H I List of Candidate Resistance Genes H->I

  • Cell Line Selection: Choose a cell line where N-(pyridin-2-yl)methanesulfonamide exhibits a clear cytotoxic or cytostatic phenotype with a measurable IC50. Ensure this cell line stably expresses the Cas9 nuclease.

  • Library Transduction: Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells (e.g., using puromycin resistance encoded on the lentiviral vector).

  • Establish Baseline: Collect a population of cells to serve as the pre-treatment (T0) reference.

  • Drug Treatment: Culture the remaining cells in the presence of N-(pyridin-2-yl)methanesulfonamide at a concentration that yields >80% cell death (e.g., 2x IC90) for a period sufficient to allow resistant clones to expand (typically 14-21 days). A parallel vehicle-treated arm is maintained as a control.

  • Genomic DNA Extraction: Harvest genomic DNA from the T0, vehicle-treated, and drug-treated surviving populations.

  • Sequencing and Analysis: Amplify the sgRNA-encoding regions from the genomic DNA via PCR and subject the amplicons to next-generation sequencing. Compare the sgRNA frequencies in the drug-treated population to the control populations. Genes whose sgRNAs are significantly enriched in the surviving population are considered high-confidence candidate targets.

Phase 2: Verifying Target Engagement — Is the Interaction Real?

A list of candidates from a genetic screen is not proof of a direct physical interaction. This phase is dedicated to confirming that N-(pyridin-2-yl)methanesulfonamide directly binds its putative target(s) inside the cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.

Featured Methodology: CETSA® for In-Cell Target Engagement

This assay leverages the principle that a protein becomes more resistant to heat-induced denaturation when bound by a ligand.

  • Cell Treatment: Culture cells to ~80% confluency. Treat one group with N-(pyridin-2-yl)methanesulfonamide (at a concentration ~10-100x the cellular IC50) and a control group with vehicle (e.g., DMSO).

  • Heating Gradient: Harvest the cells, wash, and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature point using Western Blotting or other protein detection methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms that N-(pyridin-2-yl)methanesulfonamide binds and stabilizes the target protein in the cell.

Phase 3: Target Validation — Linking Engagement to Function

This final and most critical phase connects the direct binding of the compound (Phase 2) to the functional cellular phenotype (Phase 1). The definitive experiment involves demonstrating that the presence of the target is essential for the compound's activity.

Comparison of Target Validation Strategies
Methodology Principle Key Question Answered Strength Limitation
Genetic Knockout/Down Remove or reduce the target protein (e.g., via CRISPR KO or siRNA) and re-test compound sensitivity.[7][8]Is the target necessary for the compound's effect?Provides the strongest evidence for on-target activity.Does not rule out off-target effects at high concentrations.
Enzyme Inhibition Assay If the target is an enzyme, directly measure the effect of the compound on its catalytic activity.[9][10][11]Does the compound modulate the target's biochemical function?Provides mechanistic insight (e.g., competitive vs. non-competitive inhibition) and potency (IC50).[12][13]Requires a purified, active enzyme and a developed assay; not applicable to non-enzymatic targets.
In Vivo Models Use animal models (e.g., target knockout mice) to assess the compound's efficacy and link it to the target's physiological role.[14][15]Is the target relevant in a whole-organism disease context?Highest physiological relevance.Expensive, low-throughput, and complex to interpret.
Featured Methodology: CRISPR-Cas9 Mediated Target Knockout and Rescue

This is the cornerstone of modern target validation. It provides a direct and unambiguous link between the target gene and the compound's efficacy.

  • Generate KO Cell Line: Using the same parental cell line from Phase 1, employ CRISPR-Cas9 to generate a clonal cell line where the candidate target gene is knocked out.

    • Design and validate at least two distinct sgRNAs targeting the gene to control for off-target effects.

    • Isolate single-cell clones and verify gene knockout at the DNA (sequencing) and protein (Western Blot) levels.

  • Measure Compound Sensitivity: Perform a dose-response assay to determine the IC50 of N-(pyridin-2-yl)methanesulfonamide in the parental (wild-type) cell line versus the target-knockout cell line.

  • Analyze Results: A significant rightward shift in the dose-response curve (i.e., a large increase in IC50) in the knockout cells compared to the wild-type cells is strong evidence that the compound's primary mechanism of action is through this target.

  • (Optional but Recommended) Rescue Experiment: To further solidify the claim, re-introduce the target gene (using a cDNA expression vector) into the knockout cell line. This "rescue" cell line should regain sensitivity to the compound, demonstrating that the observed resistance was specifically due to the absence of the target protein.

Safety and Off-Target Considerations

The sulfonamide moiety is a known structural alert associated with hypersensitivity reactions in some individuals.[16][17][18] While this does not preclude development, it necessitates early and careful safety assessment.[19]

  • Counter-Screening: Profile N-(pyridin-2-yl)methanesulfonamide against a panel of common off-target proteins, particularly those known to interact with sulfonamides.

  • In Vitro Toxicology: Utilize standard assays (e.g., Ames test for mutagenicity, hERG channel assay for cardiotoxicity) to build a preliminary safety profile.

  • Structural Analogs: Synthesize and test analogs of the compound where the sulfonamide group is modified or replaced. If the desired on-target activity is retained while an off-target liability is lost, it provides a clear path for lead optimization.

By systematically applying this multi-phase, comparative approach, researchers can build a compelling, data-driven case for the mechanism of action of N-(pyridin-2-yl)methanesulfonamide or any novel small molecule, significantly increasing the probability of success in downstream drug development.

References

  • Ugwu, D.I., & Okoro, U.C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333. [Link]

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  • Cellomatics Biosciences. (n.d.). Target Validation. Retrieved January 25, 2026, from [Link]

  • Gholampour, N., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1111642. [Link]

  • Keshav, R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1873–1882. [Link]

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Comparative

A Comparative Guide to the Antibacterial Efficacy of Pyridinyl-Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Pyridine and sulfonamide moieties have independently demonstrated significant potential in the development of therapeutic agents. Their combination into pyridinyl-sulfonamides presents a compelling avenue for the discovery of new antibacterial compounds. This guide provides a comparative analysis of the antibacterial efficacy of N-(pyridin-2-yl)methanesulfonamide analogues, placing their performance in context with established antibiotics. Due to the limited availability of public data on N-(pyridin-2-yl)methanesulfonamide itself, this guide will focus on closely related derivatives, offering insights into the broader potential of this chemical class.

Introduction: The Rationale for Pyridinyl-Sulfonamides

The pyridine ring is a privileged scaffold in medicinal chemistry, known to enhance the solubility and bioavailability of drug candidates. Sulfonamides, the first class of synthetic antibiotics, act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2][3] This pathway is absent in humans, providing a selective target. The conjugation of these two pharmacophores aims to leverage their individual strengths, potentially leading to compounds with improved antibacterial activity and favorable pharmacokinetic profiles.

Comparative Antibacterial Efficacy

Activity Against Gram-Negative Bacteria

A study on N-(4-methylpyridin-2-yl) thiophene-2-carboxamides, which share the N-(pyridin-2-yl) core structure, demonstrated notable activity against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli ST131, a clinically significant multidrug-resistant pathogen.[4] The MIC values for two of the most active analogues are presented in Table 1, alongside comparator antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of N-(4-methylpyridin-2-yl) thiophene-2-carboxamide Analogues and Comparator Antibiotics against ESBL-producing E. coli ST131

Compound/AntibioticMIC (µg/mL)
Analogue 4a 15.62
Analogue 4c 31.25
Ciprofloxacin>128 (Resistant)
Ampicillin>512 (Resistant)

Data sourced from[4].

These results are particularly promising as they indicate that this structural class may be effective against strains resistant to commonly used antibiotics like ciprofloxacin and ampicillin.[4]

Another related compound, N-pyridin-3-yl-benzenesulfonamide, was evaluated using the agar well diffusion method, which provides a qualitative measure of antibacterial activity. The zones of inhibition are summarized in Table 2.

Table 2: Zone of Inhibition (mm) of N-pyridin-3-yl-benzenesulfonamide and a Comparator Antibiotic

Bacterial SpeciesN-pyridin-3-yl-benzenesulfonamide (100 µg/mL)Gentamicin (10 µg/mL)
Salmonella typhi 1225
Escherichia coli 828

Data adapted from[5].

While direct comparison is challenging due to different methodologies, the data suggests that N-pyridin-3-yl-benzenesulfonamide possesses activity against these Gram-negative pathogens, although it appears less potent than the standard antibiotic gentamicin under these test conditions.[5]

Activity Against Gram-Positive Bacteria

The same study on N-pyridin-3-yl-benzenesulfonamide also investigated its effect on the Gram-positive bacterium Staphylococcus aureus.

Table 3: Zone of Inhibition (mm) of N-pyridin-3-yl-benzenesulfonamide and a Comparator Antibiotic

Bacterial SpeciesN-pyridin-3-yl-benzenesulfonamide (100 µg/mL)Gentamicin (10 µg/mL)
Staphylococcus aureus 1026

Data adapted from[5].

Similar to its effect on Gram-negative bacteria, N-pyridin-3-yl-benzenesulfonamide demonstrates inhibitory activity against S. aureus, albeit to a lesser extent than gentamicin.[5] Many pyridine-containing compounds have shown stronger activity against Gram-positive than Gram-negative bacteria.[6]

Mechanism of Action: Targeting Folate Synthesis

Sulfonamides, including pyridinyl-sulfonamide derivatives, are understood to function as competitive inhibitors of dihydropteroate synthase (DHPS).[1][2][3][7] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial precursor in the folic acid biosynthesis pathway. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately leads to the cessation of bacterial growth (bacteriostatic effect).[3]

dot digraph "Sulfonamide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Figure 1: Mechanism of action of sulfonamides.", fontsize=10];

Bacterial resistance to sulfonamides can arise through several mechanisms, including mutations in the folP gene encoding DHPS that reduce the binding affinity of the drug, or the acquisition of alternative, drug-resistant DHPS enzymes via horizontal gene transfer (e.g., sul1, sul2).[8][9][10]

Experimental Protocols: Assessing Antibacterial Efficacy

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antibacterial efficacy testing. The broth microdilution method is a standardized and widely accepted protocol.[11][12][13][14][15]

Broth Microdilution MIC Assay Protocol
  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain for isolation on an appropriate agar plate and incubate overnight at 35 ± 1°C.

    • Select several colonies and suspend in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., N-(pyridin-2-yl)methanesulfonamide) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 35 ± 1°C for 16-20 hours under ambient air conditions.[11]

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[11]

dot digraph "MIC_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Figure 2: Workflow for MIC determination.", fontsize=10];

Concluding Remarks and Future Directions

The available data on analogues of N-(pyridin-2-yl)methanesulfonamide suggest that this class of compounds holds promise as a source of new antibacterial agents, particularly against challenging Gram-negative pathogens. The demonstrated activity against ESBL-producing E. coli is a significant finding that warrants further investigation.

Future research should focus on:

  • Synthesis and screening of a focused library of N-(pyridin-2-yl)methanesulfonamide derivatives to establish a clear structure-activity relationship (SAR).

  • Comprehensive in vitro microbiological evaluation , including determination of MIC values against a broad panel of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of action studies to confirm the inhibition of DHPS and to investigate potential secondary targets.

  • In vivo efficacy studies in relevant animal models of infection to assess the therapeutic potential of lead compounds.

By systematically exploring the potential of this chemical scaffold, the scientific community can move closer to developing novel and effective treatments to combat the growing threat of antimicrobial resistance.

References

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). PMC. [Link]

  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. (2022). Journal of Chemical and Pharmaceutical Research.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]

  • Sulfonamide resistance: mechanisms and trends. (2000). PubMed. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2022). Physical Chemistry Chemical Physics.
  • An open-label, randomized study comparing efficacy and safety of intravenous piperacillin/tazobactam and ampicillin/sulbactam for infected diabetic foot ulcers. (2008). PubMed. [Link]

  • Experimental and statistical methods to evaluate antibacterial activity of a quaternary pyridinium salt on planktonic, biofilm-forming, and biofilm states. (2017). PubMed. [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. (2023). MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022). Earthline Publishers.
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  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]

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  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. (2013). Acta Poloniae Pharmaceutica.
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Validation

A Senior Application Scientist's Guide to the Side-by-Side Comparison of Analytical Methods for N-(pyridin-2-yl)methanesulfonamide

Abstract N-(pyridin-2-yl)methanesulfonamide is a molecule of interest within pharmaceutical development, potentially serving as a key intermediate or an active pharmaceutical ingredient (API). The rigorous quality contro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(pyridin-2-yl)methanesulfonamide is a molecule of interest within pharmaceutical development, potentially serving as a key intermediate or an active pharmaceutical ingredient (API). The rigorous quality control of such compounds is paramount, necessitating robust, accurate, and reliable analytical methods to ensure purity, potency, and stability. This guide provides a comprehensive side-by-side comparison of principal analytical techniques applicable to N-(pyridin-2-yl)methanesulfonamide. We delve into High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each method, we explain the foundational principles, provide detailed experimental protocols grounded in established practices for analogous compounds, and present representative performance data. The objective is to equip researchers, analytical chemists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for their specific application, from routine quality control to in-depth impurity profiling and bioanalysis.

Introduction: The Analytical Imperative for N-(pyridin-2-yl)methanesulfonamide

The structural motif of N-(pyridin-2-yl)methanesulfonamide, combining a pyridine ring with a methanesulfonamide group, is significant in medicinal chemistry. The pyridine moiety is a common feature in many APIs, while sulfonamides are a well-established class of therapeutic agents.[1] The accurate quantification and characterization of this molecule are therefore critical for several reasons:

  • Purity Assessment: Ensuring the absence of process-related impurities or degradation products is a fundamental requirement for regulatory approval and patient safety.[2]

  • Stability Testing: Evaluating the molecule's stability under various stress conditions (e.g., heat, light, pH) is essential for determining shelf-life and storage conditions.[3]

  • Quantitative Analysis: Accurate assay methods are required for dosage form manufacturing and for pharmacokinetic studies in biological matrices.

  • Structural Confirmation: Unambiguous identification of the molecule and its potential isomers or impurities is a cornerstone of drug development.

This guide will compare the primary analytical tools used to address these challenges, focusing on their respective strengths, limitations, and optimal use cases. While specific validated methods for N-(pyridin-2-yl)methanesulfonamide are not widely published, the protocols and data presented herein are synthesized from established methods for structurally similar sulfonamide and pyridine-containing compounds and reflect expected performance benchmarks.[4][5][6]

High-Level Method Comparison

The choice of an analytical method is a balance of performance, cost, and the specific question being asked. The following table provides a high-level comparison of the techniques discussed in this guide.

Method Primary Application Selectivity Sensitivity Throughput Cost (Instrument/Operation) Expertise Required
HPLC-UV Routine QC, Purity, AssayGoodModerate (µg/mL)HighMedium / LowIntermediate
LC-MS/MS Trace Quantification, Impurity ID, BioanalysisExcellentVery High (pg/mL - ng/mL)HighHigh / HighHigh
GC-MS Volatile Impurities, Residual SolventsExcellentHigh (ng/mL)MediumMedium / MediumIntermediate
UV-Vis Spec. Simple, direct quantification (pure substance)LowLow (mg/mL)Very HighLow / LowLow
NMR Spec. Structural Elucidation, Isomer differentiationHighVery LowLowVery High / HighHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control for its robustness, reliability, and cost-effectiveness.[3] It excels at separating the main compound from its impurities, making it ideal for purity and assay testing.

Principle of Operation & Experimental Rationale

The method separates compounds based on their differential partitioning between a stationary phase (typically a C18 silica column) and a liquid mobile phase. The choice of a C18 (octadecylsilyl) column is based on its versatility and effectiveness in retaining moderately polar compounds like N-(pyridin-2-yl)methanesulfonamide via hydrophobic interactions. The mobile phase, a buffered aqueous-organic mixture, is optimized to achieve sharp peaks and good resolution. A phosphate buffer is used to control the pH, ensuring consistent ionization state of the analyte and thus reproducible retention times. UV detection is suitable as the pyridine ring provides a strong chromophore for sensitive detection.

Representative Experimental Protocol

Objective: To determine the purity and assay of N-(pyridin-2-yl)methanesulfonamide bulk drug substance.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) or equivalent.[6]

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      25 40 60
      30 40 60
      32 90 10

      | 40 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of N-(pyridin-2-yl)methanesulfonamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution using the same diluent.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing p1 Accurately Weigh Reference Standard & Sample p2 Dissolve & Dilute in Volumetric Flask p1->p2 p3 Transfer to HPLC Vials p2->p3 a1 Inject into HPLC System p3->a1 a2 Separation on C18 Column a1->a2 a3 Detection by UV Detector a2->a3 d1 Integrate Peaks in Chromatogram a3->d1 d2 Calculate Purity (% Area) & Assay (vs. Standard) d1->d2

Caption: HPLC-UV analysis workflow for purity and assay determination.

Expected Performance Characteristics

The method should be validated according to ICH Q2(R1) guidelines. Expected performance is summarized below.

Parameter Expected Result Rationale / Justification
Linearity (r²) ≥ 0.999Demonstrates a direct proportional response to concentration.[6]
Accuracy (% Recovery) 98.0% - 102.0%Ensures the method measures the true value.[6]
Precision (%RSD) ≤ 2.0%Indicates the method's reproducibility.
LOD ~0.01%Lowest concentration that can be detected.
LOQ ~0.03%Lowest concentration that can be accurately quantified.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as bioanalysis of metabolites in urine or plasma or the quantification of trace-level genotoxic impurities, LC-MS/MS is the undisputed gold standard.[7]

Principle of Operation & Experimental Rationale

LC-MS/MS couples the separation power of HPLC with the highly selective and sensitive detection capability of a triple quadrupole mass spectrometer.[7] The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (typically the protonated molecule, [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion (product ion) is monitored in the third quadrupole. This precursor → product ion transition is unique to the analyte, providing exceptional selectivity and eliminating matrix interferences.[8] A derivatization step is sometimes employed for small, polar molecules like methanesulfonamide to improve retention and ionization, though it may not be necessary for the larger N-(pyridin-2-yl)methanesulfonamide.[8][9]

Representative Experimental Protocol

Objective: To quantify N-(pyridin-2-yl)methanesulfonamide in human plasma.

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A rapid gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Hypothetical):

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Analyte (N-(pyridin-2-yl)methanesulfonamide): m/z 173.1 → 94.1 ([M+H]⁺ → [C₅H₅N₂]⁺)

      • Internal Standard (e.g., Deuterated analog): m/z 178.1 → 99.1

    • Collision Energy & Cone Voltage: Optimized by infusing a standard solution.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Quantification p1 Plasma Sample + Internal Standard p2 Add Acetonitrile (Protein Precipitation) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 a1 Inject into UPLC System p4->a1 a2 Separation on C18 Column a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection (Precursor -> Product) a3->a4 d1 Integrate Analyte & IS Peaks a4->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify against Calibration Curve d2->d3

Caption: LC-MS/MS workflow for bioanalytical quantification.

Expected Performance Characteristics

For bioanalytical method validation (based on FDA guidelines), performance would be significantly more stringent.

Parameter Expected Result Rationale / Justification
Linearity (r²) ≥ 0.995Standard for bioanalytical methods.
Lower Limit of Quantitation (LLOQ) ≤ 1 ng/mLHigh sensitivity is required for pharmacokinetic studies.[8]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Ensures measurement of the true concentration in matrix.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Demonstrates reproducibility in a complex biological matrix.
Matrix Effect Monitored and minimizedEssential to ensure ionization is not suppressed or enhanced by plasma components.

Other Relevant Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Applicability: GC-MS is primarily suited for volatile and thermally stable compounds. While N-(pyridin-2-yl)methanesulfonamide itself may have limited volatility, GC-MS is an invaluable tool for identifying and quantifying volatile impurities, such as residual solvents (e.g., pyridine, methanol) from the manufacturing process.[11] Headspace GC-MS is the standard method for residual solvent analysis as described in USP <467>.

  • Protocol Snapshot: A sample of the drug substance is dissolved in a suitable high-boiling solvent (e.g., DMSO) in a sealed vial, heated to volatilize the solvents, and the vapor (headspace) is injected into the GC-MS.[11] Separation occurs on a capillary column (e.g., DB-WAX), and identification is confirmed by the mass spectrum.[10]

  • Key Advantage: Unmatched capability for identifying and quantifying volatile organic compounds.

UV-Vis Spectroscopy
  • Applicability: This technique provides a simple, rapid, and inexpensive method for quantifying a pure substance in a non-absorbing solvent.[12] It is not a separative technique and is therefore unsuitable for purity analysis in the presence of UV-active impurities. Its main use would be for a quick concentration check of a known pure solution or in dissolution testing where the API is the only UV-absorbing species.

  • Protocol Snapshot: A solution of N-(pyridin-2-yl)methanesulfonamide in a suitable solvent (e.g., ethanol) is prepared. The UV spectrum is recorded (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is expected to be around 260-275 nm due to the pyridine moiety.[13][14] A calibration curve is then generated by measuring the absorbance of several standards of known concentration at the λmax.

  • Key Limitation: Lack of specificity. Any substance that absorbs at the same wavelength will interfere with the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Applicability: NMR is the most powerful technique for unambiguous structural elucidation.[15] It is not typically used for quantitative analysis in a QC environment due to its low sensitivity and high cost, but it is indispensable for confirming the identity of the API, reference standards, and for characterizing unknown impurities isolated by preparative HPLC.

  • Protocol Snapshot: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) experiments are performed. The chemical shifts, coupling constants, and correlations provide detailed information about the molecular structure, allowing for complete assignment of all protons and carbons.[16] For instance, distinct signals for the pyridine ring protons and the methyl group of the methanesulfonamide moiety would be expected and readily assigned.[17]

  • Key Advantage: Provides definitive structural information, which is essential for impurity identification and confirmation of synthesis.

Conclusion and Recommendations

The selection of an analytical method for N-(pyridin-2-yl)methanesulfonamide is dictated by the analytical objective. No single technique is universally superior; rather, they form a complementary toolkit for comprehensive pharmaceutical analysis.

  • For routine quality control (assay and purity) of bulk substance and formulated product, HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and high throughput.[4][6]

  • For trace-level quantification , such as in bioanalytical studies (pharmacokinetics) or for monitoring potentially genotoxic impurities, the unparalleled sensitivity and selectivity of LC-MS/MS are required.[18][19]

  • For the analysis of residual solvents and other volatile impurities , Headspace GC-MS is the mandated and most appropriate technique.[11]

  • NMR and UV-Vis spectroscopy serve crucial but more niche roles. NMR is essential for the definitive structural elucidation of the API and its impurities during development, while UV-Vis can be used for simple, non-specific quantification of pure solutions.[12][15]

A well-equipped analytical laboratory will leverage these techniques synergistically to ensure the quality, safety, and efficacy of N-(pyridin-2-yl)methanesulfonamide throughout its development lifecycle.

References

  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • Journal of Agricultural and Food Chemistry. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • LCGC International. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols.
  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Preprints.org. (n.d.). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in.
  • BenchChem. (n.d.). Cross-Validation of Analytical Methods for Sulfonamides: A Comparative Guide.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • MDPI. (n.d.). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate.
  • PubMed. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine.
  • FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.
  • ResearchGate. (2025). Development and validation of LC-MS/MS method for determination of methanesulfonamide in human urine | Request PDF.
  • PubMed. (2013). Electronic absorption, vibrational spectra, nonlinear optical properties, NBO analysis and thermodynamic properties of N-(4-nitro-2-phenoxyphenyl) methanesulfonamide molecule by ab initio HF and density functional methods.
  • Shimadzu. (n.d.). 01-00221-EN Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • Wiley Online Library. (2019). Determination of the Binding Situation of Pyridine in Xylan Sulfates by Means of Detailed NMR Studies.
  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Journal of Fundamental and Applied Sciences. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0hx7j4ahEu-xYnUi1nwIdbnuWJQ2Ptpa55ImBdyKBaC1XqYbaEQVXa8Jv0aDhYLeupG12fcJdN_O41bUDIby6f2ZLyLreJVeZNjUziQ9WRLSV9aymePexzSnz8iGkqhx1wXo2zL_XPwgilRVcYZ79pMVpsuja9LUagr9QelUhhWRTZ6gJorqfm-mtpVlkxJHGw60-hXjB
  • ResearchGate. (n.d.). ¹H NMR spectra of a. pyridine, MSA and complex pyridine:MSA (1 : 2) and... | Download Scientific Diagram.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(pyridin-2-yl)methanesulfonamide

Hazard Characterization: Understanding the "Why" N-(pyridin-2-yl)methanesulfonamide (CAS No. 1197-23-5) is a compound that, while not possessing the acute flammability of some common lab reagents, requires meticulous han...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Characterization: Understanding the "Why"

N-(pyridin-2-yl)methanesulfonamide (CAS No. 1197-23-5) is a compound that, while not possessing the acute flammability of some common lab reagents, requires meticulous handling due to its specific toxicological profile.[1] A thorough risk assessment is the foundation of any safe disposal plan.

Key Hazards: Based on its Safety Data Sheet (SDS), N-(pyridin-2-yl)methanesulfonamide is classified with the following hazards:

  • Harmful if swallowed: Acute toxicity, Oral (Category 4).

  • Causes skin irritation: (Category 2).

  • Causes serious eye irritation: (Category 2A).

  • May cause respiratory irritation: Specific target organ toxicity - single exposure (Category 3).

The causality for these precautions is rooted in its chemical structure. The presence of the pyridine ring, a known hazardous substance, informs a conservative approach to its handling and disposal.[2] Pyridine itself is toxic, a suspected carcinogen, and is classified by the US Environmental Protection Agency (EPA) as a U-series hazardous waste (U196) when discarded.[3] Therefore, it is prudent to treat N-(pyridin-2-yl)methanesulfonamide waste with a similar level of caution.

Hazard ClassificationGHS CategoryRationale & Implication
Acute Toxicity (Oral)Category 4Ingestion can lead to harmful effects. Dictates strict prohibition of eating or drinking in the lab and careful waste containment to prevent accidental ingestion.
Skin IrritationCategory 2Direct contact can cause inflammation and irritation. Mandates the use of appropriate chemical-resistant gloves and a lab coat.
Serious Eye IrritationCategory 2AVapors or splashes can cause significant eye damage. Requires the use of chemical safety goggles or a face shield.
Respiratory IrritationSTOT SE 3Inhalation of dust or aerosol may irritate the respiratory tract. Necessitates handling within a certified chemical fume hood.

The Regulatory Imperative: OSHA and EPA Frameworks

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Occupational Safety and Health Administration (OSHA) sets the standards for worker safety in handling hazardous materials, while the EPA governs the disposal of hazardous waste to protect the environment.[4][5][6] A core tenet of EPA regulation is the strict prohibition on the "sewering" (disposal down the drain) of hazardous waste pharmaceuticals, a rule that applies in all states.[7][8]

Pre-Disposal Safety: Your Personal Protective Shield

Before handling N-(pyridin-2-yl)methanesulfonamide for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. This selection is a self-validating system; it directly mitigates the identified hazards.

  • Eye Protection: Chemical safety goggles are required. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Butyl rubber or other suitable chemical-resistant gloves are essential. Nitrile gloves may not offer sufficient protection for prolonged contact; always consult the manufacturer's compatibility chart.[2]

  • Body Protection: A fully-buttoned laboratory coat.

  • Respiratory Protection: All handling of solid N-(pyridin-2-yl)methanesulfonamide or its solutions must be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation.[2]

Step-by-Step Disposal Protocol

The guiding principle is that N-(pyridin-2-yl)methanesulfonamide and all materials contaminated with it must be treated as hazardous chemical waste.[9]

Step 1: Waste Characterization

  • Pure Compound & Concentrated Solutions: Any unused or expired solid N-(pyridin-2-yl)methanesulfonamide is to be disposed of as hazardous waste.

  • Contaminated Labware: This includes, but is not limited to, pipette tips, weighing papers, contaminated gloves, and emptied containers that are not triple-rinsed. These items must be collected as solid hazardous waste.

  • Aqueous Solutions: Dilute aqueous solutions containing this compound must also be collected as aqueous hazardous waste. Do not dispose of them down the drain.[7]

Step 2: Waste Segregation and Collection

  • Solid Waste:

    • Designate a specific, clearly labeled hazardous waste container for solid N-(pyridin-2-yl)methanesulfonamide waste.

    • Place all contaminated disposables (gloves, weighing paper, etc.) directly into this container.

    • For the original container, scrape out as much residual solid as is safely possible into the waste container.

  • Liquid Waste:

    • Designate a separate, compatible, and sealable container for liquid waste.[2] A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • Collect all aqueous and solvent-based solutions containing the compound in this container.

    • Crucially, do not mix incompatible waste streams. As a pyridine derivative, this waste should be kept separate from strong acids (especially nitric acid) and strong oxidizers.[2]

Step 3: Container Management and Labeling

  • Labeling: As soon as the first drop or gram of waste is added, the container must be labeled with a "Dangerous Waste" or "Hazardous Waste" label.[2] The label must include:

    • The full chemical name: "Waste N-(pyridin-2-yl)methanesulfonamide"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel.

    • Ensure secondary containment (such as a spill pallet or tray) is used to capture any potential leaks.[10]

    • Store away from incompatible materials.[2]

Step 4: Arranging for Final Disposal

  • Once the waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department.

  • They will provide instructions for the transfer of the waste to a central accumulation area and will arrange for its ultimate disposal by a licensed hazardous waste disposal company.[11]

  • The standard and required method for final disposal is high-temperature incineration at an approved hazardous waste facility.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for the disposal of N-(pyridin-2-yl)methanesulfonamide.

start Generate Waste N-(pyridin-2-yl)methanesulfonamide is_solid Is waste solid or contaminated solid? start->is_solid is_liquid Is waste a liquid solution? is_solid->is_liquid No collect_solid Collect in labeled SOLID Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in labeled LIQUID Hazardous Waste Container is_liquid->collect_liquid Yes check_compat Ensure segregation from incompatibles (strong acids, oxidizers) collect_solid->check_compat collect_liquid->check_compat store Store sealed container in secondary containment in Satellite Accumulation Area check_compat->store contact_ehs Container Full? Contact EHS for pickup. store->contact_ehs end Disposal via licensed waste vendor (Incineration) contact_ehs->end spill Spill Occurs alert Alert Area Personnel spill->alert assess Assess Spill Size & Risk alert->assess evacuate Evacuate & Call EHS assess->evacuate Large/ High Risk ppe Don Appropriate PPE assess->ppe Small/ Manageable contain Contain & Absorb (Inert Material) ppe->contain collect Collect Waste (Non-Sparking Tools) contain->collect decon Decontaminate Area collect->decon report Report to Supervisor/EHS decon->report

Caption: Step-by-step emergency response workflow for a chemical spill.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. University of Washington. [Link]

  • Material Safety Data Sheet - Pyridine. Avantor Performance Materials, Inc. [Link]

  • N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-d[2][3]ioxaborolan-2-yl)-benzamide. Sunshine Pharma. [Link]

  • N-(pyridin-2-yl)methanesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Ingenium. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP. [Link]

  • Safety Data Sheet - Pyridine. PENTA. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. HalenHardy. [Link]

  • 1,1,1-Trifluoro-N-(pyridin-2-yl)-N-(trifluoromethanesulfonyl)methanesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US Environmental Protection Agency. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • 1,1,1-Trifluoro-N-[2-(pyridin-2-yl)ethyl]methanesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Methanesulfonamide, n-(4-((1-(2-imidazo(1,2-a)pyridin-3-yl-2-oxoethyl). PubChemLite. [Link]

  • EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste. NPR. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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